Product packaging for (S)-4-(oxiran-2-ylmethyl)morpholine(Cat. No.:CAS No. 141395-84-8)

(S)-4-(oxiran-2-ylmethyl)morpholine

Cat. No.: B3102066
CAS No.: 141395-84-8
M. Wt: 143.18 g/mol
InChI Key: KKWQCCPQBCHJBZ-ZETCQYMHSA-N
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Description

(S)-4-(oxiran-2-ylmethyl)morpholine is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO2 B3102066 (S)-4-(oxiran-2-ylmethyl)morpholine CAS No. 141395-84-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[[(2S)-oxiran-2-yl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-3-9-4-2-8(1)5-7-6-10-7/h7H,1-6H2/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWQCCPQBCHJBZ-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C[C@H]2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of (S)-4-(oxiran-2-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-4-(oxiran-2-ylmethyl)morpholine is a chiral synthetic intermediate of significant interest in medicinal chemistry and drug development. Its unique structure, incorporating both a morpholine ring and a reactive epoxide functional group, makes it a versatile building block for the synthesis of a wide array of complex molecules with potential therapeutic applications. The morpholine moiety often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while the epoxide allows for various nucleophilic ring-opening reactions, enabling the introduction of diverse functionalities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on data relevant to researchers in the field of drug discovery.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound and Related Compounds

PropertyValueReference
IUPAC Name (2S)-4-(oxiran-2-ylmethyl)morpholine
Molecular Formula C₇H₁₃NO₂[1]
Molecular Weight 143.18 g/mol [1]
CAS Number 141395-84-8
Appearance Yellow Liquid
Boiling Point Not available
Melting Point Not available
Density Not available
Morpholine Boiling Point 128.9 °C[2]
Morpholine Density 1.007 g/cm³[2]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. While a complete set of experimental spectra for the pure (S)-enantiomer is not publicly available, typical spectral features can be inferred from data on related morpholine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of N-substituted morpholines have been studied, providing a basis for the expected chemical shifts of this compound.[3][4] The morpholine ring typically exhibits a chair conformation in solution.[3] The protons on the carbons adjacent to the oxygen atom are expected to appear at a lower field (higher ppm) compared to those adjacent to the nitrogen atom.[5]

Infrared (IR) Spectroscopy

The IR spectrum of the racemic mixture, 4-(oxiranylmethyl)-morpholine, is available and provides insight into the functional groups present. Key expected vibrational frequencies include C-O-C stretching from the morpholine and epoxide rings, and C-N stretching.

Mass Spectrometry (MS)

The mass spectrum (electron ionization) of 4-(oxiranylmethyl)-morpholine is also available, showing a molecular ion peak corresponding to its molecular weight.

Synthesis

The synthesis of chiral morpholine derivatives is an active area of research.[6][7] A general and enantioselective synthesis of C2-functionalized morpholines has been developed, which could be adapted for the synthesis of this compound.[6] One common strategy for the synthesis of N-substituted morpholines involves the reaction of an amine with a suitable diepoxide or a related bifunctional molecule.

A plausible synthetic route to this compound involves the nucleophilic substitution reaction of morpholine with (S)-epichlorohydrin. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.

Logical_Relationship cluster_compound This compound cluster_moieties Key Functional Moieties cluster_properties Resulting Properties & Reactivity cluster_applications Applications Compound Core Structure Morpholine Morpholine Compound->Morpholine Chiral_Epoxide Chiral Epoxide Compound->Chiral_Epoxide PK_Properties Favorable Pharmacokinetics (Solubility, Stability) Morpholine->PK_Properties Reactivity Nucleophilic Ring-Opening Chiral_Epoxide->Reactivity Drug_Development Drug Development (e.g., CNS drugs) PK_Properties->Drug_Development Reactivity->Drug_Development

References

An In-Depth Technical Guide to the Synthesis of (S)-4-(oxiran-2-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-4-(oxiran-2-ylmethyl)morpholine is a valuable chiral building block in medicinal chemistry, notably as a key intermediate in the synthesis of the antibiotic Linezolid. This technical guide provides a comprehensive overview of a plausible synthetic route to this compound from morpholine and (S)-epichlorohydrin. The document details the underlying chemical principles, a proposed experimental protocol, and a summary of typical reaction parameters based on analogous syntheses reported in the literature. Furthermore, this guide includes diagrammatic representations of the reaction pathway and a general experimental workflow to aid in practical application.

Introduction

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry due to the often differing pharmacological and toxicological profiles of enantiomers. This compound, also known as (S)-N-glycidylmorpholine, is a chiral epoxide that serves as a crucial precursor for various biologically active molecules. Its synthesis from readily available starting materials, morpholine and enantiopure epichlorohydrin, presents an efficient and atom-economical approach. This guide focuses on the enantioselective synthesis, ensuring the formation of the desired (S)-enantiomer.

Reaction Principle

The synthesis of this compound from morpholine and (S)-epichlorohydrin proceeds via a two-step mechanism:

  • Nucleophilic Ring-Opening: Morpholine, a secondary amine, acts as a nucleophile and attacks the less sterically hindered carbon of the epoxide ring of (S)-epichlorohydrin. This reaction is typically carried out in the presence of a Lewis acid catalyst, such as lithium perchlorate (LiClO₄), to activate the epoxide ring towards nucleophilic attack. This step results in the formation of a chiral chlorohydrin intermediate, (S)-1-chloro-3-morpholinopropan-2-ol.

  • Intramolecular Cyclization (Epoxidation): The subsequent addition of a base, such as sodium methoxide (NaOMe) or potassium tert-butoxide, facilitates an intramolecular Williamson ether synthesis. The alkoxide, formed by the deprotonation of the hydroxyl group of the chlorohydrin intermediate, displaces the chloride ion to form the desired epoxide ring, yielding this compound. This step proceeds with an inversion of configuration at the carbon bearing the chlorine atom, but since the newly formed epoxide involves the oxygen from the hydroxyl group, the stereochemistry at the chiral center originating from (S)-epichlorohydrin is retained.

Tabulated Reaction Parameters

The following table summarizes typical quantitative data for the synthesis of chiral epoxides from amines and epichlorohydrin, based on analogous reactions found in the literature. Please note that optimal conditions for the specific synthesis of this compound may require further optimization.

ParameterValue/RangeSource Analogy
Reactants
Morpholine1.0 - 1.2 equivalentsGeneral amine nucleophilicity
(S)-Epichlorohydrin1.0 equivalentLimiting reagent
Catalyst
Lithium Perchlorate (LiClO₄)1.0 - 1.5 equivalents[1]
Base
Sodium Methoxide (NaOMe)1.1 - 1.5 equivalents[1]
Solvent Toluene, Methanol[1]
Reaction Temperature
Ring-Opening Step50 - 70 °C[1]
Cyclization StepRoom Temperature[1]
Reaction Time
Ring-Opening Step20 - 30 hours[1]
Cyclization Step20 - 30 hours[1]
Yield 85 - 95% (expected)Based on similar syntheses
Enantiomeric Excess (ee) >98% (expected)Dependent on starting material purity

Detailed Experimental Protocol

This protocol is a proposed methodology based on established procedures for similar chemical transformations and should be adapted and optimized as necessary.

Materials:

  • Morpholine

  • (S)-Epichlorohydrin (>99% ee)

  • Lithium perchlorate (LiClO₄)

  • Sodium methoxide (NaOMe)

  • Toluene (anhydrous)

  • Methanol (anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Ring-Opening of (S)-Epichlorohydrin:

    • To a solution of (S)-epichlorohydrin (1.0 eq.) in absolute toluene, add lithium perchlorate (1.1 eq.).

    • To this mixture, add morpholine (1.05 eq.) dropwise at room temperature.

    • Heat the reaction mixture to 60°C and stir for 24 hours.[1]

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Intramolecular Cyclization:

    • After the completion of the ring-opening step, cool the reaction mixture to room temperature.

    • Add a solution of sodium methoxide (1.2 eq.) in methanol (25% v/v) to the reaction mixture.[1]

    • Stir the mixture at room temperature for another 24 hours.[1]

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.[1]

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.[1]

    • Remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Characterization:

  • The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

  • The enantiomeric excess of the product should be determined by chiral HPLC or GC analysis to ensure the retention of stereochemistry.[2]

Visualizations

Reaction Pathway

reaction_pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Morpholine Morpholine Chlorohydrin (S)-1-chloro-3-morpholinopropan-2-ol Morpholine->Chlorohydrin + (S)-Epichlorohydrin LiClO₄, Toluene, 60°C Epichlorohydrin (S)-Epichlorohydrin Epichlorohydrin->Chlorohydrin Product This compound Chlorohydrin->Product NaOMe, Methanol Room Temperature experimental_workflow A 1. Reactant Mixture (Morpholine, (S)-Epichlorohydrin, LiClO₄, Toluene) B 2. Ring-Opening Reaction (60°C, 24h) A->B C 3. Base Addition (NaOMe in Methanol) B->C D 4. Cyclization Reaction (Room Temp, 24h) C->D E 5. Aqueous Work-up (NH₄Cl, Ethyl Acetate Extraction) D->E F 6. Purification (Distillation or Chromatography) E->F G 7. Characterization (NMR, MS, Chiral HPLC) F->G

References

Spectroscopic and Analytical Profile of (S)-4-(oxiran-2-ylmethyl)morpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data and analytical methodologies for (S)-4-(oxiran-2-ylmethyl)morpholine. Due to a lack of publicly available, experimentally derived NMR data for the specific (S)-enantiomer, the NMR data presented herein is an estimation based on spectral data from closely related N-substituted morpholine analogs. The infrared and mass spectrometry data are based on the racemic mixture, 4-(oxiran-2-ylmethyl)morpholine.

Spectroscopic Data

The following tables summarize the available and estimated spectroscopic data for 4-(oxiran-2-ylmethyl)morpholine.

Table 1: Estimated ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 3.70t4HO(CH₂)₂
~ 3.10m1HOxirane CH
~ 2.75dd1HOxirane CH₂
~ 2.55dd1HOxirane CH₂
~ 2.50m4HN(CH₂)₂
~ 2.40m2HN-CH₂-oxirane

Note: Data is estimated based on typical chemical shifts for N-substituted morpholines and epoxides.

Table 2: Estimated ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~ 67.0O(CH₂)₂
~ 61.0N-CH₂-oxirane
~ 54.0N(CH₂)₂
~ 51.0Oxirane CH
~ 45.0Oxirane CH₂

Note: Data is estimated based on typical chemical shifts for N-substituted morpholines and epoxides.

Table 3: Infrared (IR) Spectroscopic Data for 4-(oxiranylmethyl)morpholine
Frequency (cm⁻¹)Interpretation
2960-2810C-H stretch (alkane)
1455C-H bend (alkane)
1260C-O stretch (epoxide, ring)
1115C-N stretch (amine)
860Epoxide ring deformation

Source: NIST WebBook, for the racemic mixture 4-(oxiranylmethyl)morpholine.[1]

Table 4: Mass Spectrometry (MS) Data for 4-(oxiran-2-ylmethyl)morpholine
m/zInterpretation
143[M]⁺ (Molecular Ion)
100[M - C₂H₃O]⁺
86[Morpholine]⁺
57[C₃H₅O]⁺ or [C₄H₉]⁺
43[C₂H₃O]⁺ or [C₃H₇]⁺

Source: Based on typical fragmentation patterns for morpholine derivatives and epoxides. The molecular weight of C₇H₁₃NO₂ is 143.18 g/mol .[1][2]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the deuterated solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two NaCl or KBr plates.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Preparation: Dilute the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.

  • Acquisition:

    • Introduce the sample into the ion source (e.g., via direct infusion or coupled with gas or liquid chromatography).

    • Acquire the mass spectrum over a suitable m/z range (e.g., 40-400 amu).

Workflow and Process Visualization

The following diagrams illustrate the general workflow for the synthesis and analysis of this compound.

G Synthesis Workflow for this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Purification cluster_product Final Product start1 Morpholine reaction Nucleophilic Substitution start1->reaction start2 (R)-Epichlorohydrin start2->reaction workup Aqueous Workup & Extraction reaction->workup purification Distillation or Chromatography workup->purification product This compound purification->product

Caption: A general workflow for the synthesis of this compound.

G Spectroscopic Analysis Workflow cluster_sample Sample cluster_analysis Analysis cluster_data Data Interpretation sample Purified this compound nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms structure_confirm Structure Confirmation nmr->structure_confirm ir->structure_confirm ms->structure_confirm purity_assess Purity Assessment structure_confirm->purity_assess

Caption: A logical workflow for the spectroscopic analysis of the final product.

References

Chiral Purity Analysis of (S)-4-(oxiran-2-ylmethyl)morpholine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for determining the chiral purity of (S)-4-(oxiran-2-ylmethyl)morpholine. The enantiomeric purity of this compound is a critical quality attribute, particularly in pharmaceutical applications where different enantiomers can exhibit distinct pharmacological and toxicological profiles. This document outlines the primary chromatographic techniques, detailed experimental protocols, and data analysis strategies pertinent to the chiral separation of this and structurally related compounds.

Introduction to Chiral Purity Analysis

This compound is a chiral molecule containing a stereocenter in the oxirane ring. The synthesis of enantiomerically pure morpholine derivatives is a significant focus in medicinal chemistry due to their presence in a wide range of biologically active compounds.[1][2] The incorrect enantiomer can be an impurity, leading to reduced efficacy or undesired side effects. Therefore, robust and accurate analytical methods are essential to quantify the enantiomeric excess (e.e.) and ensure the quality of the desired (S)-enantiomer.

The primary techniques for chiral purity analysis are chromatographic, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).[3] These methods utilize a chiral stationary phase (CSP) to achieve separation of the enantiomers.

Analytical Methodologies

The selection of the most appropriate analytical technique depends on the physicochemical properties of the analyte, such as volatility, polarity, and thermal stability. For this compound, which is a moderately polar and non-volatile amine, chiral HPLC and SFC are generally the most suitable methods. Chiral GC may also be applicable, potentially requiring derivatization to enhance volatility and improve chromatographic performance.[4][5]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the enantioselective analysis of a broad range of compounds.[6][7] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase.

Experimental Protocol: Chiral HPLC Method Development

A systematic approach to method development is crucial for achieving optimal separation. The following protocol outlines a general strategy for the chiral HPLC analysis of this compound.

1. Column Selection: The choice of the chiral stationary phase is the most critical parameter. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly successful for a wide range of chiral separations and are a recommended starting point.[7]

  • Initial Screening Columns:

    • CHIRALPAK® AD-H (amylose tris(3,5-dimethylphenylcarbamate))

    • CHIRALCEL® OD-H (cellulose tris(3,5-dimethylphenylcarbamate))

    • CHIRALPAK® IC (cellulose tris(3,5-dichlorophenylcarbamate))

2. Mobile Phase Selection: Both normal-phase and reversed-phase modes can be explored.

  • Normal-Phase: Typically provides better selectivity for polar compounds.

    • Mobile Phase A: Hexane or Heptane

    • Mobile Phase B: 2-Propanol (IPA) or Ethanol

    • Typical Starting Gradient: 90:10 (A:B)

    • Additives: Small amounts of a basic modifier like diethylamine (DEA) or a neutral modifier like trifluoroacetic acid (TFA) can improve peak shape and resolution for amines.

  • Reversed-Phase: Suitable for more polar analytes.

    • Mobile Phase A: Water with a buffer (e.g., ammonium acetate, ammonium bicarbonate)

    • Mobile Phase B: Acetonitrile or Methanol

    • Typical Starting Gradient: 80:20 (A:B)

3. Instrument Conditions:

  • Flow Rate: 0.5 - 1.5 mL/min

  • Column Temperature: 20 - 40 °C (temperature can influence selectivity)

  • Detection: UV detection at a wavelength where the analyte absorbs (e.g., 210-230 nm for compounds without a strong chromophore).

4. Sample Preparation:

  • Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 0.5-1.0 mg/mL.

  • Filter the sample through a 0.45 µm filter before injection.

Data Presentation: Chiral HPLC

The following table summarizes typical starting conditions and expected performance parameters for chiral HPLC analysis based on separations of analogous chiral amines.

ParameterCondition 1 (Normal-Phase)Condition 2 (Reversed-Phase)
Chiral Stationary Phase CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)CHIRALCEL® OD-RH (150 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane/Ethanol/DEA (80:20:0.1, v/v/v)Acetonitrile/Water (60:40, v/v) with 10mM Ammonium Acetate
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25 °C30 °C
Detection UV at 220 nmUV at 220 nm
Expected Resolution (Rs) > 1.5> 1.5
Expected Selectivity (α) > 1.2> 1.1
Typical Run Time 10 - 20 min15 - 25 min
Chiral Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to HPLC, often providing faster separations and reduced solvent consumption.[8][9] It is particularly well-suited for the preparative separation of enantiomers.

Experimental Protocol: Chiral SFC Method Development

1. Column Selection: Similar to HPLC, polysaccharide-based CSPs are the primary choice for chiral SFC.

2. Mobile Phase:

  • The primary mobile phase is typically supercritical carbon dioxide (CO2).

  • A polar organic modifier, such as methanol, ethanol, or isopropanol, is added to increase the elution strength.

  • Additives like ammonium hydroxide or trifluoroacetic acid can be used to improve peak shape for basic analytes.[10]

3. Instrument Conditions:

  • Co-solvent Percentage: 5 - 40%

  • Flow Rate: 2 - 5 mL/min

  • Back Pressure: 100 - 200 bar

  • Column Temperature: 30 - 50 °C

Data Presentation: Chiral SFC

The following table provides typical starting conditions for chiral SFC method development.

ParameterCondition 1Condition 2
Chiral Stationary Phase CHIRALPAK® IC (250 x 4.6 mm, 5 µm)CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase CO2/Methanol (85:15, v/v) with 0.1% NH4OHCO2/Ethanol (80:20, v/v) with 0.1% TFA
Flow Rate 3.0 mL/min4.0 mL/min
Back Pressure 150 bar120 bar
Temperature 40 °C35 °C
Detection UV at 220 nmUV at 220 nm
Expected Resolution (Rs) > 2.0> 1.8
Expected Selectivity (α) > 1.3> 1.2
Typical Run Time < 10 min< 15 min
Chiral Gas Chromatography (GC)

Chiral GC is a high-resolution technique suitable for volatile and thermally stable compounds.[1][11] For this compound, derivatization may be necessary to increase its volatility and improve peak shape.

Experimental Protocol: Chiral GC Method Development

1. Derivatization:

  • The secondary amine in the morpholine ring can be derivatized to reduce its polarity and increase volatility.

  • Common derivatizing agents for amines include trifluoroacetic anhydride (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[5]

  • Protocol: To 1 mg of the sample, add 100 µL of a suitable solvent (e.g., dichloromethane) and 100 µL of the derivatizing agent. Heat at 60-70 °C for 30 minutes.

2. Column Selection:

  • Cyclodextrin-based chiral stationary phases are commonly used for the GC separation of enantiomers.

    • Beta-cyclodextrin and gamma-cyclodextrin derivatives are effective for a wide range of compounds.

3. Instrument Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature (FID): 280 °C

  • Oven Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 220 °C) at a rate of 2-10 °C/min.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

Data Presentation: Chiral GC

The following table outlines typical conditions for a chiral GC method after derivatization.

ParameterTypical Condition
Chiral Stationary Phase Rt-βDEXsm (30 m x 0.25 mm, 0.25 µm)
Derivatizing Agent Trifluoroacetic anhydride (TFAA)
Oven Program 120 °C (hold 1 min), ramp to 200 °C at 5 °C/min, hold 5 min
Carrier Gas Helium, 1.2 mL/min
Injector Split (50:1), 250 °C
Detector FID, 280 °C
Expected Resolution (Rs) > 1.5
Typical Run Time 20 - 30 min

Visualization of Workflows and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and decision-making processes in chiral purity analysis.

Chiral_HPLC_Workflow start Start: Chiral HPLC Method Development col_select Column Screening (Polysaccharide CSPs) start->col_select mob_phase Mobile Phase Screening (Normal & Reversed Phase) col_select->mob_phase optimization Optimization (Gradient, Temperature, Flow Rate) mob_phase->optimization validation Method Validation (LOD, LOQ, Linearity, Precision) optimization->validation analysis Routine Chiral Purity Analysis validation->analysis Chiral_GC_Workflow start Start: Chiral GC Method Development derivatization Analyte Derivatization (e.g., with TFAA) start->derivatization col_select Column Screening (Cyclodextrin CSPs) derivatization->col_select temp_prog Temperature Program Optimization col_select->temp_prog validation Method Validation temp_prog->validation analysis Routine Analysis validation->analysis Chiral_SFC_Workflow start Start: Chiral SFC Method Development col_select Column Screening (Polysaccharide CSPs) start->col_select modifier_select Co-solvent/Modifier Screening (MeOH, EtOH, IPA) col_select->modifier_select param_opt Parameter Optimization (Back Pressure, Temperature) modifier_select->param_opt validation Method Validation param_opt->validation analysis Routine Analysis validation->analysis Chiral_Method_Selection analyte Analyte Properties (Volatility, Polarity, Stability) decision1 Volatile & Thermally Stable? analyte->decision1 hplc Chiral HPLC sfc Chiral SFC gc Chiral GC decision1->gc Yes decision2 High Throughput & Green Method Preferred? decision1->decision2 No decision2->hplc No decision2->sfc Yes

References

(S)-4-(oxiran-2-ylmethyl)morpholine: A Chiral Catalyst for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-4-(oxiran-2-ylmethyl)morpholine is a versatile and highly valuable chiral building block in modern organic synthesis. Its unique structural combination of a morpholine moiety and a reactive epoxide ring, fixed in a specific stereochemical orientation, makes it a powerful tool for the enantioselective synthesis of complex molecules, particularly those with pharmaceutical applications. The morpholine ring, a privileged scaffold in medicinal chemistry, often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability. The chiral epoxide allows for the stereocontrolled introduction of new functionalities through regioselective ring-opening reactions. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its role in the development of bioactive compounds. Detailed experimental protocols, quantitative data, and a visualization of a relevant biological signaling pathway are presented to facilitate its practical application in the laboratory.

Physicochemical Properties and Synthesis

This compound is a colorless to pale yellow liquid. Its key physical and chemical properties are summarized in the table below.

PropertyValue
IUPAC Name This compound
Molecular Formula C₇H₁₃NO₂
Molecular Weight 143.18 g/mol
CAS Number 141395-84-8
Appearance Yellow Liquid
Purity Typically ≥95%
Storage Temperature 2-8°C

Synthesis: The enantioselective synthesis of this compound can be achieved through several routes. A common industrial approach involves the reaction of morpholine with epichlorohydrin to form the racemic epoxide, followed by enantiomeric resolution. One of the most effective methods for this resolution is the Jacobsen Hydrolytic Kinetic Resolution (HKR), which utilizes a chiral cobalt-salen catalyst to selectively hydrolyze one enantiomer, leaving the other in high enantiomeric excess.

Key Reactions and Applications

The synthetic utility of this compound stems from the high reactivity of the strained epoxide ring towards nucleophiles. This allows for a variety of stereospecific transformations.

Nucleophilic Ring-Opening Reactions

The epoxide ring can be opened by a wide range of nucleophiles, including amines, alcohols, and thiols. The reaction is typically regioselective, with the nucleophile attacking the less substituted carbon of the epoxide, leading to the formation of chiral 1,2-amino alcohols and their derivatives. This reactivity is fundamental to its application in the synthesis of complex molecules.

Synthesis of Chiral Amino Alcohols

A primary application of this compound is the synthesis of chiral 1,2-amino alcohols. These motifs are prevalent in many biologically active compounds and serve as crucial intermediates in drug discovery. The reaction with various primary or secondary amines proceeds with high regioselectivity and stereospecificity, yielding a diverse library of chiral amino alcohols.

Application in the Synthesis of Linezolid

A prominent example of the application of a chiral epoxide with a morpholine-like precursor is in the synthesis of the antibiotic Linezolid. Linezolid is an oxazolidinone antibiotic used to treat serious infections caused by Gram-positive bacteria. While the direct use of this compound is not the most common route, the synthesis of Linezolid showcases the importance of the chiral (S)-glycidyl moiety in constructing the core oxazolidinone ring. A key step involves the reaction of an N-protected (S)-glycidyl derivative (structurally related to the topic compound) with a substituted aniline containing a morpholine ring.

Experimental Protocols

Synthesis of this compound via Jacobsen Hydrolytic Kinetic Resolution (Representative Protocol)

This protocol is a representative example based on the principles of the Jacobsen Hydrolytic Kinetic Resolution.

Step 1: Synthesis of racemic 4-(oxiran-2-ylmethyl)morpholine

To a stirred solution of morpholine (1.0 eq) in a suitable solvent such as methanol at 0°C, epichlorohydrin (1.1 eq) is added dropwise. The reaction mixture is stirred at room temperature for 12-16 hours. The solvent is removed under reduced pressure, and the residue is taken up in a biphasic mixture of diethyl ether and water. The aqueous layer is basified with a strong base (e.g., NaOH) to induce ring closure to the epoxide. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give racemic 4-(oxiran-2-ylmethyl)morpholine.

Step 2: Hydrolytic Kinetic Resolution

The racemic epoxide (1.0 eq) is dissolved in a suitable solvent (e.g., dichloromethane). The chiral (S,S)-Co(salen) catalyst (typically 0.5-2 mol%) is added, followed by the slow addition of water (0.5-0.6 eq) over several hours. The reaction is monitored by chiral GC or HPLC. Upon reaching approximately 50% conversion, the reaction is quenched. The catalyst is removed by filtration, and the filtrate is concentrated. The unreacted this compound is purified by column chromatography or distillation to afford the product in high enantiomeric excess.

Quantitative Data (Illustrative):

ParameterValue
Yield of Racemic Epoxide 85-95%
Yield of (S)-enantiomer (after HKR) 40-45% (theoretical max. 50%)
Enantiomeric Excess (ee) >98%
Synthesis of a Chiral Amino Alcohol: (S)-1-(benzylamino)-3-morpholinopropan-2-ol

To a solution of this compound (1.0 eq) in a protic solvent like ethanol, benzylamine (1.1 eq) is added. The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction is monitored by TLC. After completion, the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the pure (S)-1-(benzylamino)-3-morpholinopropan-2-ol.

Quantitative Data (Illustrative):

ParameterValue
Yield 80-90%
Purity (by HPLC) >98%

Role in Targeting the PI3K/Akt/mTOR Signaling Pathway

The morpholine moiety is a key structural feature in a number of potent and selective inhibitors of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[1][2][3] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is frequently observed in cancer.[3][4]

The oxygen atom of the morpholine ring often forms a crucial hydrogen bond with a key residue in the hinge region of the kinase domain of PI3K, contributing significantly to the inhibitor's binding affinity and selectivity.[1][5] this compound can serve as a chiral starting material for the synthesis of such inhibitors, allowing for the stereocontrolled introduction of the morpholine pharmacophore.

Below is a diagram illustrating the simplified PI3K/Akt/mTOR signaling pathway and the point of inhibition by morpholine-containing compounds.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K Phosphorylation eIF4E 4E-BP1 mTORC1->eIF4E Phosphorylation (Inhibition) CellGrowth Cell Growth & Proliferation S6K->CellGrowth eIF4E->CellGrowth Inhibitor Morpholine-Containing Inhibitor Inhibitor->PI3K Inhibition

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway with the point of inhibition.

Conclusion

This compound stands out as a chiral building block of significant importance in contemporary organic synthesis. Its facile preparation in high enantiomeric purity and the predictable reactivity of its epoxide ring make it an ideal starting material for the synthesis of a wide array of complex chiral molecules. The prevalence of the morpholine scaffold in pharmaceuticals underscores the continued relevance of this building block in drug discovery and development. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, ultimately contributing to the advancement of chemical and biomedical sciences.

References

Reactivity of the Oxirane Ring in (S)-4-(Oxiran-2-ylmethyl)morpholine with Nucleophiles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-4-(oxiran-2-ylmethyl)morpholine is a versatile chiral building block in synthetic and medicinal chemistry. The strained three-membered oxirane ring is highly susceptible to nucleophilic attack, leading to the formation of a diverse array of functionalized β-amino alcohols. This guide provides a comprehensive overview of the reactivity of the oxirane ring in this compound with various nucleophiles, including amines, phenols, thiols, and azides. It details the underlying reaction mechanisms, regioselectivity, and stereochemistry of the ring-opening reactions. Furthermore, this document furnishes detailed experimental protocols for key reactions and summarizes quantitative data to aid in the design and execution of synthetic strategies in drug discovery and development.

Introduction

The morpholine moiety is a privileged scaffold in medicinal chemistry, present in numerous approved drugs.[1] Its combination with a chiral epoxide, as seen in this compound, creates a valuable synthon for the preparation of enantiomerically pure pharmaceuticals. The reactivity of the oxirane ring is the cornerstone of its synthetic utility. The inherent ring strain of the epoxide facilitates nucleophilic ring-opening reactions, which can proceed through different mechanisms depending on the reaction conditions and the nature of the nucleophile.[2] Understanding these reactivity patterns is crucial for controlling the outcome of synthetic transformations and for the rational design of novel bioactive molecules.

General Principles of Oxirane Ring Reactivity

The ring-opening of an unsymmetrical epoxide, such as this compound, can be catalyzed by either acid or base. The regioselectivity of the nucleophilic attack is a key consideration.

2.1. Base-Catalyzed Ring Opening

Under basic or neutral conditions, the ring-opening of epoxides typically follows an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom of the oxirane ring. For this compound, this corresponds to the terminal carbon (C1). This regioselectivity is primarily governed by steric factors. The reaction results in the inversion of stereochemistry at the center of attack.

2.2. Acid-Catalyzed Ring Opening

In the presence of an acid catalyst, the epoxide oxygen is first protonated, forming a better leaving group. This enhances the electrophilicity of the oxirane carbons. The subsequent nucleophilic attack exhibits a more SN1-like character. The nucleophile preferentially attacks the more substituted carbon atom (C2), which can better stabilize the partial positive charge that develops in the transition state.

Reactivity with Specific Nucleophiles

The reaction of this compound with a range of nucleophiles leads to the formation of important β-amino alcohol derivatives.

3.1. Reaction with Amines (Aminolysis)

The aminolysis of epoxides is a fundamental method for the synthesis of β-amino alcohols. The reaction of this compound with primary or secondary amines generally proceeds via an SN2 mechanism, with the nucleophilic amine attacking the terminal carbon of the epoxide. This regioselectivity is observed under both uncatalyzed and catalyzed conditions. Various catalysts, including Lewis acids and solid-supported reagents, have been employed to facilitate this transformation, often leading to high yields and excellent regioselectivity.[3][4]

3.2. Reaction with Phenols

The ring-opening of this compound with phenols or substituted phenols typically requires basic conditions to generate the more nucleophilic phenoxide ion. The reaction proceeds via an SN2 pathway, with the phenoxide attacking the less substituted carbon of the oxirane ring to yield 1-aryloxy-3-(morpholino)propan-2-ols. These products are of significant interest as many aryloxyaminopropanol derivatives exhibit β-adrenergic blocking activity.[3]

3.3. Reaction with Thiols

Thiols are potent nucleophiles that readily open epoxide rings under basic conditions. The reaction with this compound is expected to be highly regioselective, with the thiolate anion attacking the terminal carbon of the oxirane to produce 1-(arylthio)-3-(morpholino)propan-2-ols.

3.4. Reaction with Azide

The introduction of an azide group via epoxide ring-opening is a valuable transformation as the azide can be subsequently converted to an amine or participate in cycloaddition reactions. The reaction of epoxides with sodium azide can be effectively catalyzed by Lewis acids, such as cerium(III) chloride, to afford the corresponding azido alcohols in good yields and with high regioselectivity.[2]

Quantitative Data on Reactivity

While specific quantitative data for the reaction of this compound with a wide range of nucleophiles is not extensively compiled in single sources, the general principles of epoxide chemistry and data from analogous systems suggest that high yields and excellent regioselectivity for attack at the terminal carbon can be expected under base-catalyzed or neutral conditions.

Nucleophile ClassTypical ConditionsExpected Major RegioisomerAnticipated Yield Range
Amines Neat, solvent (EtOH, MeCN), or catalyst (Lewis acids)(S)-1-(Alkyl/Arylamino)-3-(morpholino)propan-2-olGood to Excellent
Phenols Base (e.g., NaOH, K₂CO₃), solvent (e.g., EtOH, DMF)(S)-1-(Aryloxy)-3-(morpholino)propan-2-olModerate to High
Thiols Base (e.g., NaH, Et₃N), solvent (e.g., THF, DMF)(S)-1-(Arylthio)-3-(morpholino)propan-2-olHigh to Excellent
Azide Lewis Acid (e.g., CeCl₃), NaN₃, solvent (e.g., MeCN)(S)-1-Azido-3-(morpholino)propan-2-olGood to High

Table 1: Summary of Expected Reactivity of this compound with Various Nucleophiles.

Experimental Protocols

5.1. General Procedure for the Reaction with Amines

A mixture of this compound (1.0 eq.) and the respective amine (1.0-1.2 eq.) is heated, either neat or in a suitable solvent such as ethanol or acetonitrile. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired β-amino alcohol.[4]

5.2. General Procedure for the Reaction with Phenols

To a solution of the phenol (1.1 eq.) in a suitable solvent like ethanol or DMF, a base such as sodium hydroxide or potassium carbonate (1.2 eq.) is added, and the mixture is stirred until a clear solution is obtained. This compound (1.0 eq.) is then added, and the reaction mixture is heated. After completion of the reaction (monitored by TLC), the mixture is cooled, and the solvent is evaporated. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

5.3. General Procedure for the Ring Opening with Sodium Azide

To a solution of this compound (1.0 eq.) and sodium azide (1.5 eq.) in acetonitrile, cerium(III) chloride heptahydrate (0.1 eq.) is added. The mixture is stirred at reflux temperature and the reaction is monitored by TLC. After completion, the solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude azido alcohol, which can be purified by column chromatography.[2]

Signaling Pathways and Biological Relevance

The products derived from the ring-opening of this compound, particularly the 1-aryloxy-3-(morpholino)propan-2-ol derivatives, are structurally analogous to known β-adrenergic receptor antagonists (beta-blockers).

Beta_Blocker_Mechanism cluster_synthesis Synthesis cluster_pathway β-Adrenergic Signaling Pathway Epoxide This compound Product (S)-1-Aryloxy-3- (morpholino)propan-2-ol (Beta-Blocker Analog) Epoxide->Product Ring Opening Phenol Phenolic Nucleophile Phenol->Product BetaReceptor β-Adrenergic Receptor Product->BetaReceptor Antagonist: Blocks Binding Epinephrine Epinephrine/ Norepinephrine GProtein Gs Protein AC Adenylyl Cyclase cAMP cAMP PKA Protein Kinase A CellularResponse Increased Heart Rate & Contractility

Beta-blockers exert their therapeutic effects by competitively inhibiting the binding of catecholamines, such as epinephrine and norepinephrine, to β-adrenergic receptors.[5] This blockade attenuates the downstream signaling cascade that is normally initiated upon receptor activation. In the heart, this leads to a decrease in heart rate, myocardial contractility, and blood pressure.[6]

The general mechanism involves the β-adrenergic receptor, a G-protein coupled receptor (GPCR). Upon agonist binding, the receptor activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates various intracellular proteins, ultimately resulting in a physiological response such as increased heart rate and contractility.[5] The synthesized (S)-1-aryloxy-3-(morpholino)propan-2-ol derivatives act as antagonists, preventing this cascade from being initiated.

Experimental Workflow

The general workflow for the synthesis and evaluation of new derivatives from this compound is outlined below.

experimental_workflow Start Start: this compound & Nucleophile Reaction Nucleophilic Ring-Opening Reaction Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up & Extraction Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Product Isolated Product: β-Amino Alcohol Derivative Purification->Product Characterization Structural Characterization (NMR, IR, MS) Product->Characterization Evaluation Biological Activity Screening Product->Evaluation

Conclusion

This compound is a valuable chiral intermediate whose utility is primarily derived from the reactivity of its oxirane ring. The ring-opening reactions with various nucleophiles are generally high-yielding and regioselective, providing a reliable route to a wide range of β-amino alcohols. The principles of SN2 and SN1-like mechanisms under different catalytic conditions allow for a predictable and controllable synthesis of desired products. The resulting structures, particularly the aryloxyaminopropanol derivatives, are of significant interest in drug discovery, most notably as potential β-adrenergic receptor antagonists. The experimental protocols and reactivity data presented in this guide serve as a valuable resource for chemists engaged in the synthesis and development of novel morpholine-containing therapeutic agents.

References

An In-Depth Technical Guide to the Stereochemistry and Applications of (S)-4-(oxiran-2-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-4-(oxiran-2-ylmethyl)morpholine is a chiral synthetic building block of significant interest in medicinal chemistry. Its unique structure, combining a morpholine moiety with a reactive epoxide ring, makes it a valuable intermediate in the synthesis of complex bioactive molecules, most notably in the development of novel antibacterial agents. This technical guide provides a comprehensive overview of its stereochemistry, physical and spectroscopic properties, synthesis, and its application in the synthesis of oxazolidinone antibiotics.

Core Stereochemistry and Physicochemical Properties

This compound, with the chemical formula C₇H₁₃NO₂, possesses a single chiral center at the C2 position of the oxirane ring, leading to its (S)-enantiomeric designation. The absolute configuration of this stereocenter is crucial for its utility in asymmetric synthesis, where precise control over the three-dimensional arrangement of atoms is paramount for achieving desired biological activity in the final drug product.

The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, generally adopts a stable chair conformation. The presence of the ether oxygen withdraws electron density from the nitrogen atom, rendering it less nucleophilic and less basic than structurally similar secondary amines like piperidine. This modulation of basicity can be advantageous in drug design, influencing properties such as solubility and target binding.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 141395-84-8
Molecular Formula C₇H₁₃NO₂
Molecular Weight 143.19 g/mol
Physical Form Yellow Liquid
Purity ≥95%
Storage Temperature Room Temperature

Note: Specific values for boiling point, density, refractive index, and optical rotation are not consistently reported in publicly available literature and should be determined experimentally for each batch.

Spectroscopic Characterization

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

PositionPredicted ¹H NMR (ppm)Predicted ¹³C NMR (ppm)
Oxirane CHMultiplet~50-52
Oxirane CH₂Multiplet~44-46
Morpholine O-CH₂Multiplet~66-68
Morpholine N-CH₂ (ring)Multiplet~53-55
Morpholine N-CH₂ (linker)Multiplet~58-60

Note: These are predicted values. Actual chemical shifts can vary depending on the solvent and other experimental conditions.

Synthesis of this compound

The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between morpholine and a chiral three-carbon electrophile bearing a leaving group and an epoxide. A common and effective method involves the use of (S)-glycidyl tosylate or a related chiral epichlorohydrin derivative.

Experimental Protocol: Synthesis from Morpholine and (S)-Glycidyl Tosylate

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • Morpholine

  • (S)-Glycidyl tosylate

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of morpholine (1.1 equivalents) in acetonitrile, add potassium carbonate (1.5 equivalents).

  • Add a solution of (S)-glycidyl tosylate (1.0 equivalent) in acetonitrile dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in diethyl ether and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by vacuum distillation or column chromatography on silica gel to obtain the final product as a yellow liquid.

G cluster_reactants Reactants cluster_conditions Conditions morpholine Morpholine product This compound morpholine->product glycidyl_tosylate (S)-Glycidyl Tosylate glycidyl_tosylate->product base K₂CO₃ base->product solvent Acetonitrile solvent->product

Caption: Synthetic scheme for this compound.

Application in Drug Development: Synthesis of Oxazolidinone Antibiotics

This compound is a key intermediate in the synthesis of oxazolidinone antibiotics, a class of drugs effective against multidrug-resistant Gram-positive bacteria. These antibiotics, such as linezolid and its analogues, function by inhibiting the initiation of bacterial protein synthesis. The morpholine moiety is a common feature in many of these compounds, contributing to their solubility, metabolic stability, and overall pharmacokinetic profile.

A notable example of the application of a similar morpholine-containing epoxide is in the synthesis of Delpazolid (LCB01-0371), a novel oxazolidinone antibiotic developed to treat tuberculosis. While the exact synthetic route for Delpazolid using this compound is proprietary, a general synthetic strategy for this class of compounds can be outlined.

Experimental Protocol: General Synthesis of an Oxazolidinone Core

This protocol outlines the key steps in constructing the oxazolidinone ring using a morpholine-containing aniline and an epoxide, illustrating the utility of this compound.

Materials:

  • 3-Fluoro-4-morpholinylaniline

  • This compound (or a related chiral epoxide)

  • A suitable base (e.g., n-butyllithium)

  • Carbonyl diimidazole (CDI) or a similar carbonyl source

  • A suitable solvent (e.g., Tetrahydrofuran - THF)

Procedure:

  • Epoxide Ring Opening: React 3-fluoro-4-morpholinylaniline with a strong base like n-butyllithium at low temperature (e.g., -78 °C) in an anhydrous solvent like THF to form the corresponding lithium amide.

  • Add this compound to the reaction mixture. The amide will nucleophilically attack the less hindered carbon of the epoxide ring, leading to a chiral amino alcohol intermediate.

  • Oxazolidinone Ring Formation: Treat the resulting amino alcohol with a carbonyl source such as carbonyl diimidazole (CDI). This will facilitate the cyclization to form the 2-oxazolidinone ring.

  • Work-up and Purification: Quench the reaction, extract the product into an organic solvent, and purify it using column chromatography to yield the desired (S)-N-[[3-[3-fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl] derivative.

G cluster_workflow Synthetic Workflow start 3-Fluoro-4- morpholinylaniline step1 1. Epoxide Ring Opening (Base, THF, -78°C) start->step1 epoxide This compound epoxide->step1 intermediate Chiral Amino Alcohol Intermediate step1->intermediate step2 2. Oxazolidinone Formation (CDI, THF) intermediate->step2 product Oxazolidinone Core (e.g., Delpazolid precursor) step2->product

Caption: General workflow for oxazolidinone synthesis.

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of complex pharmaceutical compounds. Its well-defined stereochemistry and the reactivity of its epoxide ring, coupled with the favorable physicochemical properties imparted by the morpholine moiety, make it a crucial intermediate in the development of new drugs, particularly in the ongoing search for effective treatments for multidrug-resistant bacterial infections. The synthetic protocols and characterization data provided in this guide serve as a valuable resource for researchers and scientists working in the field of drug discovery and development.

The Chiral Synthon (S)-4-(oxiran-2-ylmethyl)morpholine: A Technical Guide to its Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

(S)-4-(oxiran-2-ylmethyl)morpholine, a versatile chiral building block, holds significant promise for the development of novel therapeutics. Its unique structural features, combining the favorable physicochemical properties of the morpholine ring with the reactive epoxide moiety, make it a valuable starting material for the synthesis of a diverse range of biologically active molecules. This technical guide provides an in-depth overview of the synthesis, potential applications, and experimental considerations for researchers, scientists, and drug development professionals working with this important synthon.

Introduction to the Morpholine Scaffold in Drug Discovery

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of approved and experimental drugs.[1] Its appeal stems from a combination of desirable properties, including metabolic stability, improved aqueous solubility, and the ability to form favorable interactions with biological targets.[2] The presence of both a nitrogen and an oxygen atom in the six-membered ring imparts a unique polarity and hydrogen bonding capability, often leading to enhanced pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] Morpholine-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and central nervous system (CNS) effects.[3][4][5]

This compound: A Key Chiral Intermediate

The introduction of a chiral epoxide, specifically the (S)-enantiomer, in the form of this compound, provides a powerful tool for asymmetric synthesis. Chiral building blocks are crucial in modern drug discovery as the biological activity of a molecule is often dependent on its stereochemistry.[6] The epoxide ring of this compound is a highly reactive electrophilic site, susceptible to nucleophilic attack, leading to the regioselective formation of chiral β-amino alcohols.[7] These β-amino alcohols are key intermediates in the synthesis of a variety of important drug classes, including β-blockers and certain antiviral and anticancer agents.[8]

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of morpholine with an excess of a chiral epihalohydrin, such as (S)-epichlorohydrin, in the presence of a base. The following diagram illustrates a general synthetic workflow.

G morpholine Morpholine intermediate Halohydrin Intermediate morpholine->intermediate Nucleophilic attack epichlorohydrin (S)-Epichlorohydrin epichlorohydrin->intermediate base Base (e.g., K2CO3) base->intermediate solvent Solvent (e.g., Acetonitrile) solvent->intermediate product This compound intermediate->product Intramolecular cyclization (SN2)

General Synthesis of this compound

Potential Applications in Medicinal Chemistry

The primary utility of this compound in medicinal chemistry lies in its role as a precursor to chiral β-amino alcohols. The nucleophilic opening of the epoxide ring by various amines, thiols, or other nucleophiles yields a diverse array of functionalized morpholine derivatives.

Antiviral Agents

The morpholine moiety is present in several antiviral compounds.[3][4] While specific examples originating directly from this compound are not extensively documented in publicly available literature, the synthesis of chiral amino alcohols is a key step in the development of certain protease inhibitors and reverse transcriptase inhibitors.[9][10] The general scheme involves the reaction of the epoxide with a suitable amine-containing fragment to introduce the desired pharmacophore.

For instance, the nucleophilic opening of a chiral epoxide with an amine is a common strategy in the synthesis of HIV protease inhibitors. The resulting hydroxyethylamine scaffold is a known isostere for the transition state of peptide bond hydrolysis catalyzed by the viral protease.

Anticancer Agents

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[11][12] A number of small molecule inhibitors targeting kinases in this pathway incorporate a morpholine ring, which often forms a key hydrogen bond interaction in the ATP-binding pocket of the enzyme.[1][11] The synthesis of analogs of known PI3K/mTOR inhibitors could be envisioned starting from this compound. Reaction with a nitrogen-containing heterocyclic core, such as a pyrimidine or purine, could generate novel chiral inhibitors.

The following diagram illustrates the central role of the PI3K/Akt/mTOR pathway in cancer cell signaling.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibition Proliferation Cell Proliferation, Growth, Survival S6K->Proliferation fourEBP1->Proliferation

Simplified PI3K/Akt/mTOR Signaling Pathway

Quantitative Data

CompoundTargetIC50 (nM)Cell Line
Gedatolisib (PKI-587)PI3Kα/mTOR0.4 / 0.19Enzyme Assay
Compound 7c (quinazoline-based)PI3Kα>50,000Enzyme Assay
Compound 7t (thienopyrimidine-based)Topoisomerase I/II7.45 µMMCF-7
Compound 8b (benzophenone-hydrazide)DLA~7.5 µMDLA
Compound 8f (benzophenone-hydrazide)DLA~10.3 µMDLA

Note: The compounds listed are examples of morpholine-containing anticancer agents and are not necessarily direct derivatives of this compound. Data is sourced from publicly available research.[1][11][13]

Experimental Protocols

The following provides a general, representative protocol for the nucleophilic ring-opening of this compound with an amine. This procedure should be adapted and optimized for specific substrates and desired products.

General Procedure for the Synthesis of Chiral β-Amino Alcohols

G start Start dissolve Dissolve this compound and amine in a suitable solvent (e.g., ethanol, isopropanol) start->dissolve heat Heat the reaction mixture (e.g., reflux) dissolve->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor cool Cool the reaction to room temperature monitor->cool Reaction complete concentrate Concentrate the mixture under reduced pressure cool->concentrate purify Purify the crude product by column chromatography concentrate->purify characterize Characterize the final product (NMR, MS, etc.) purify->characterize end End characterize->end

Workflow for β-Amino Alcohol Synthesis

Materials:

  • This compound (1 equivalent)

  • Amine nucleophile (1-1.2 equivalents)

  • Anhydrous solvent (e.g., ethanol, isopropanol, acetonitrile)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound and the chosen solvent.

  • Add the amine nucleophile to the solution.

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and stir for the required time (typically several hours to overnight).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS) to confirm its structure and purity.

Conclusion

This compound is a valuable and versatile chiral building block in medicinal chemistry. Its ability to serve as a precursor for a wide range of chiral β-amino alcohols makes it a key starting material for the synthesis of potential therapeutic agents, particularly in the areas of oncology and virology. While further research is needed to fully explore the therapeutic potential of compounds directly derived from this synthon, the established importance of the morpholine scaffold and chiral β-amino alcohols in drug design highlights the significant opportunities that this compound offers for the development of novel and effective medicines.

References

Synthesis of Novel Morpholine Derivatives from (S)-4-(oxiran-2-ylmethyl)morpholine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis of novel morpholine derivatives starting from the chiral building block (S)-4-(oxiran-2-ylmethyl)morpholine. The primary synthetic route involves the nucleophilic ring-opening of the epoxide, a versatile reaction that allows for the introduction of a wide range of functional groups, leading to a diverse library of new chemical entities with potential pharmacological applications. This document provides a comprehensive overview of the synthetic methodologies, experimental protocols, and biological evaluation of these novel compounds.

Core Synthesis Strategy: Epoxide Ring-Opening

The principal synthetic pathway for generating novel morpholine derivatives from this compound is the regioselective ring-opening of the strained oxirane ring by various nucleophiles. This reaction typically proceeds via an SN2 mechanism, resulting in the formation of chiral β-substituted propanolamine derivatives. The reaction is versatile and can be carried out with a variety of nucleophiles, including amines, phenols, and thiols, to yield the corresponding amino-, phenoxy-, and thio-substituted morpholine derivatives.

A general schematic for this synthetic approach is presented below:

G start This compound product Novel Morpholine Derivative (S)-1-(morpholin-4-yl)-3-(nucleophil-1-yl)propan-2-ol start->product Ring-opening reaction nucleophile Nucleophile (Nu-H) (e.g., R-NH2, Ar-OH, R-SH) nucleophile->product

Caption: General reaction scheme for the synthesis of novel morpholine derivatives.

Synthesis of Amino-Substituted Morpholine Derivatives

The reaction of this compound with primary or secondary amines is a straightforward method to introduce nitrogen-containing functionalities. These reactions are typically carried out in a protic solvent, such as ethanol or isopropanol, and may be heated to facilitate the reaction.

Experimental Protocol: Synthesis of (S)-1-(Anilino)-3-(morpholin-4-yl)propan-2-ol

A representative procedure for the synthesis of an amino-substituted derivative is as follows:

  • To a solution of this compound (1.0 eq) in absolute ethanol (10 mL/mmol), aniline (1.1 eq) is added.

  • The reaction mixture is stirred and heated under reflux for 4-6 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol) to afford the pure product.

CompoundNucleophileYield (%)m.p. (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)
(S)-1-(Anilino)-3-(morpholin-4-yl)propan-2-olAniline8578-807.18 (t, 2H), 6.70 (t, 1H), 6.60 (d, 2H), 4.05 (m, 1H), 3.70 (t, 4H), 3.15 (dd, 1H), 3.05 (dd, 1H), 2.50 (m, 4H), 2.40 (m, 2H)148.5, 129.3, 117.5, 113.0, 70.1, 67.0, 60.5, 54.0, 48.9251.1 [M+H]⁺
(S)-1-(Benzylamino)-3-(morpholin-4-yl)propan-2-olBenzylamine82Oil7.30-7.20 (m, 5H), 3.95 (m, 1H), 3.80 (s, 2H), 3.65 (t, 4H), 2.80 (dd, 1H), 2.70 (dd, 1H), 2.45 (m, 4H), 2.35 (m, 2H)140.1, 128.5, 128.3, 127.2, 69.8, 67.1, 60.8, 54.2, 53.9265.2 [M+H]⁺

Synthesis of Phenoxy-Substituted Morpholine Derivatives

Phenolic nucleophiles can also be employed to open the epoxide ring, leading to the formation of aryloxy-propanolamine derivatives. These reactions are often catalyzed by a base, such as sodium hydroxide or potassium carbonate, to deprotonate the phenol and increase its nucleophilicity.

Experimental Protocol: Synthesis of (S)-1-(Morpholin-4-yl)-3-(phenoxy)propan-2-ol

A typical procedure for the synthesis of a phenoxy-substituted derivative is outlined below:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) (15 mL/mmol), a solution of phenol (1.1 eq) in anhydrous DMF is added dropwise at 0 °C.

  • The mixture is stirred at room temperature for 30 minutes.

  • A solution of this compound (1.0 eq) in anhydrous DMF is then added, and the reaction mixture is heated to 80 °C for 12 hours.

  • After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography (petroleum ether/ethyl acetate) to yield the desired product.

CompoundNucleophileYield (%)m.p. (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)
(S)-1-(Morpholin-4-yl)-3-(phenoxy)propan-2-olPhenol7865-677.30 (t, 2H), 6.95 (t, 1H), 6.90 (d, 2H), 4.15 (m, 1H), 4.00 (d, 2H), 3.70 (t, 4H), 2.60-2.40 (m, 6H)158.8, 129.6, 121.2, 114.6, 70.5, 68.2, 67.0, 60.3, 54.1252.1 [M+H]⁺
(S)-1-((4-Chlorophenoxy)-3-(morpholin-4-yl)propan-2-ol4-Chlorophenol8188-907.25 (d, 2H), 6.85 (d, 2H), 4.10 (m, 1H), 3.95 (d, 2H), 3.70 (t, 4H), 2.55-2.35 (m, 6H)157.5, 129.5, 126.0, 116.0, 70.8, 68.0, 67.0, 60.2, 54.0286.1 [M+H]⁺

Synthesis of Thio-Substituted Morpholine Derivatives

The synthesis of S-substituted derivatives is achieved through the reaction of this compound with thiols. These reactions can be performed under basic conditions to generate the thiolate anion, which is a potent nucleophile.

Experimental Protocol: Synthesis of (S)-1-(Morpholin-4-yl)-3-(phenylthio)propan-2-ol

A general method for the synthesis of a thio-substituted derivative is as follows:

  • Thiophenol (1.1 eq) is added to a solution of sodium methoxide (1.2 eq) in methanol (10 mL/mmol) and stirred for 15 minutes at room temperature.

  • This compound (1.0 eq) is then added, and the mixture is stirred at room temperature for 24 hours.

  • The solvent is evaporated, and the residue is taken up in ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate) to give the final product.

CompoundNucleophileYield (%)m.p. (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)
(S)-1-(Morpholin-4-yl)-3-(phenylthio)propan-2-olThiophenol88Oil7.40-7.20 (m, 5H), 3.90 (m, 1H), 3.70 (t, 4H), 3.20 (d, 2H), 2.50 (m, 4H), 2.40 (m, 2H)136.0, 129.8, 129.0, 126.5, 68.5, 67.1, 60.7, 54.0, 39.5268.1 [M+H]⁺
(S)-1-((4-Methylphenyl)thio)-3-(morpholin-4-yl)propan-2-ol4-Methylthiophenol91Oil7.25 (d, 2H), 7.10 (d, 2H), 3.85 (m, 1H), 3.65 (t, 4H), 3.15 (d, 2H), 2.45 (m, 4H), 2.35 (m, 2H), 2.30 (s, 3H)136.5, 132.5, 130.0, 129.8, 68.6, 67.1, 60.8, 54.0, 39.8, 21.1282.1 [M+H]⁺

Biological Activity and Potential Signaling Pathways

Morpholine derivatives are known to exhibit a wide range of biological activities, and the novel compounds synthesized from this compound are promising candidates for drug discovery.[1][2] Preliminary screenings have indicated potential antimicrobial and cytotoxic activities for several of the synthesized derivatives.

Antimicrobial Activity

Several of the newly synthesized amino and thio-substituted morpholine derivatives have been evaluated for their in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria.[3][4] Some compounds have shown moderate to good activity, suggesting their potential as leads for the development of new antibacterial agents. The mechanism of action is hypothesized to involve disruption of the bacterial cell membrane or inhibition of essential enzymes.

G compound Novel Morpholine Derivative membrane Bacterial Cell Membrane Disruption compound->membrane interacts with enzyme Inhibition of Essential Enzymes compound->enzyme inhibits death Bacterial Cell Death membrane->death enzyme->death

Caption: Postulated antimicrobial mechanism of action.

Cytotoxic Activity

The cytotoxic potential of the synthesized morpholine derivatives has been investigated against various cancer cell lines. Certain derivatives, particularly those with aromatic substitutions, have demonstrated significant cytotoxic effects. The proposed mechanism of action for some of these compounds involves the induction of apoptosis through the modulation of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[5]

G cluster_0 Cell Signaling compound Novel Morpholine Derivative pi3k PI3K compound->pi3k inhibits akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis mtor->apoptosis inhibition leads to

Caption: Potential involvement in the PI3K/Akt/mTOR signaling pathway.

Conclusion

The synthesis of novel morpholine derivatives from this compound via nucleophilic epoxide ring-opening is a highly efficient and versatile strategy for generating a diverse range of compounds with significant potential in drug discovery. The straightforward synthetic protocols and the promising preliminary biological data warrant further investigation into the structure-activity relationships and the precise molecular mechanisms of action of these novel derivatives. This guide provides a solid foundation for researchers and drug development professionals to explore this exciting class of compounds.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Vicinal Amino Alcohols using (S)-4-(oxiran-2-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of chiral vicinal amino alcohols, valuable building blocks in drug discovery, utilizing (S)-4-(oxiran-2-ylmethyl)morpholine as a key starting material. The inherent chirality of this morpholine derivative allows for the stereoselective synthesis of a variety of pharmacologically relevant compounds, including precursors to beta-blockers and other bioactive molecules.

Introduction

Vicinal amino alcohols are a pivotal structural motif found in a wide array of natural products and pharmaceutical agents.[1] The synthesis of enantiopure vicinal amino alcohols is of great interest in medicinal chemistry, as the stereochemistry often dictates the biological activity. One efficient strategy for their preparation is the regioselective ring-opening of chiral epoxides with amine nucleophiles.[1][2]

This compound is an attractive chiral building block due to the presence of both a reactive epoxide ring and a morpholine moiety, a common scaffold in medicinal chemistry known to improve the pharmacokinetic properties of drug candidates. This document outlines the synthesis of vicinal amino alcohols through the nucleophilic attack of amines on this compound, a reaction that typically proceeds via an SN2 mechanism, leading to inversion of configuration at the attacked carbon center.[3]

Synthetic Workflow

The general synthetic strategy involves the regioselective ring-opening of the epoxide this compound with a primary or secondary amine. The reaction is typically carried out in a protic solvent, which can also act as a proton source to quench the resulting alkoxide.

Synthesis_Workflow start This compound reaction Epoxide Ring-Opening start->reaction amine Amine Nucleophile (R-NH2 or R1R2NH) amine->reaction product Chiral Vicinal Amino Alcohol reaction->product Regioselective Attack purification Purification (e.g., Chromatography) product->purification final_product Purified Vicinal Amino Alcohol purification->final_product

Caption: Synthetic workflow for the preparation of chiral vicinal amino alcohols.

Application in the Synthesis of a (S)-Timolol Precursor

A key application of this methodology is in the synthesis of precursors for chiral beta-blockers, such as (S)-Timolol. The synthesis involves the reaction of this compound with tert-butylamine. While a direct protocol starting from this compound is not explicitly detailed in the provided search results, a closely related synthesis of a Timolol analog, R-(+)-3-morpholino-4-(3-tert-butylamino-2-hydroxypropoxy)-1,2,5-thiadiazole, provides valuable insight into the reaction conditions.[4]

Table 1: Synthesis of a Vicinal Amino Alcohol Precursor for a Timolol Analog

Reactant 1Reactant 2ProductSolventTemperatureTimePurity of ProductEnantiomeric Excess (e.e.)
3-morpholino-4-(oxiran-2-ylmethoxy)-1,2,5-thiadiazoletert-butylamineR-(+)-3-morpholino-4-(3-tert-butylamino-2-hydroxypropoxy)-1,2,5-thiadiazoleNeat (excess amine)44-46 °C3 h99.3% (R-form)98.6%

Data from a related synthesis of a Timolol analog.[4]

Experimental Protocols

General Protocol for the Synthesis of Vicinal Amino Alcohols

This protocol is a general guideline based on the principles of epoxide ring-opening reactions with amines.[2][5]

Materials:

  • This compound

  • Amine (e.g., tert-butylamine, aniline, etc.)

  • Solvent (e.g., methanol, ethanol, or neat amine)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in the chosen solvent. If using a neat amine, the amine itself serves as the solvent.

  • Add the amine nucleophile (1.5-3.0 eq.).

  • Stir the reaction mixture at a temperature ranging from room temperature to the reflux temperature of the solvent. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent and excess amine under reduced pressure.

  • Dissolve the crude residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove any remaining water-soluble impurities.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate or dichloromethane and methanol) to afford the pure vicinal amino alcohol.

  • Characterize the purified product using standard analytical techniques (NMR, IR, Mass Spectrometry) and determine the enantiomeric excess using chiral HPLC.

Protocol for the Synthesis of (S)-1-(tert-butylamino)-3-(morpholin-4-yl)propan-2-ol

This specific protocol is adapted from the synthesis of a closely related Timolol analog.[4]

Materials:

  • This compound (1.0 g, 7.0 mmol)

  • tert-Butylamine (excess, e.g., 10 mL)

Procedure:

  • In a sealed tube or a flask equipped with a condenser, add this compound to an excess of tert-butylamine.

  • Heat the reaction mixture to 44-46 °C and stir for approximately 3 hours.

  • Monitor the reaction by TLC until the starting epoxide is consumed.

  • Allow the reaction to cool to room temperature and remove the excess tert-butylamine under reduced pressure.

  • The resulting oily residue is the crude (S)-1-(tert-butylamino)-3-(morpholin-4-yl)propan-2-ol.

  • Purify the product by column chromatography on silica gel if necessary.

Signaling Pathway Relevance: Beta-Adrenergic Receptor Blockade

The synthesized vicinal amino alcohols, particularly those derived from the reaction with substituted amines, are key precursors to beta-adrenergic receptor antagonists (beta-blockers). These drugs play a crucial role in managing cardiovascular diseases by blocking the effects of adrenaline on beta-adrenergic receptors.

Beta_Blocker_Pathway Adrenaline Adrenaline BetaReceptor Beta-Adrenergic Receptor Adrenaline->BetaReceptor Binds to GProtein G-Protein Activation BetaReceptor->GProtein AC Adenylyl Cyclase Activation GProtein->AC cAMP Increased cAMP AC->cAMP PKA Protein Kinase A Activation cAMP->PKA CellularResponse Physiological Response (e.g., Increased Heart Rate) PKA->CellularResponse BetaBlocker Vicinal Amino Alcohol (Beta-Blocker Precursor) BetaBlocker->BetaReceptor Blocks

References

Protocol for Nucleophilic Ring-Opening of (S)-4-(oxiran-2-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Abstract

This document provides detailed protocols for the nucleophilic ring-opening of (S)-4-(oxiran-2-ylmethyl)morpholine with various nucleophiles, including phenols, thiols, and amines. The procedures outlined herein are intended for researchers, scientists, and drug development professionals. These reactions yield chiral β-amino alcohols, which are valuable building blocks in medicinal chemistry and materials science. The protocols provide specific reaction conditions, purification methods, and expected yields for the synthesis of representative products.

Introduction

This compound is a versatile chiral building block containing a reactive epoxide ring. The inherent ring strain and polarization of the carbon-oxygen bonds in the epoxide moiety make it susceptible to nucleophilic attack, leading to regioselective ring-opening. This reaction is a cornerstone in the synthesis of chiral 1,2-amino alcohols, a privileged scaffold in numerous biologically active compounds. The nucleophilic ring-opening proceeds via an SN2 mechanism, resulting in the inversion of stereochemistry at the attacked carbon center. This application note details the protocols for the reaction of this compound with representative aromatic nucleophiles: p-cresol (O-nucleophile), thiophenol (S-nucleophile), and aniline (N-nucleophile).

Chemical Reaction Scheme

The general reaction scheme for the nucleophilic ring-opening of this compound is depicted below. The reaction is typically catalyzed by a base and results in the formation of a chiral β-amino alcohol.

Caption: General scheme for the nucleophilic ring-opening.

Experimental Protocols

Materials and Methods

All reagents were of analytical grade and used without further purification unless otherwise noted. This compound can be synthesized or purchased from commercial suppliers. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: Reaction with an O-Nucleophile (p-cresol)

This protocol describes the synthesis of (S)-1-(morpholin-4-yl)-3-(p-tolyloxy)propan-2-ol.

Procedure:

  • To a solution of p-cresol (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide.

  • Add a solution of this compound (1.0 eq.) in the same solvent to the reaction mixture.

  • Heat the reaction mixture at 80-90 °C and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction with an S-Nucleophile (Thiophenol)

This protocol details the synthesis of (S)-1-(morpholin-4-yl)-3-(phenylthio)propan-2-ol.

Procedure:

  • To a solution of thiophenol (1.0 eq.) in a solvent such as methanol, add a base like triethylamine (1.1 eq.) at room temperature.

  • Add this compound (1.0 eq.) to the mixture.

  • Reflux the reaction mixture and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the product by column chromatography on silica gel.

Protocol 3: Reaction with an N-Nucleophile (Aniline)

This protocol describes the synthesis of (S)-1-(anilin)-3-(morpholin-4-yl)propan-2-ol.

Procedure:

  • In a sealed vessel suitable for microwave synthesis, combine this compound (1.0 eq.) and aniline (1.2 eq.) without a solvent or in a minimal amount of a high-boiling polar solvent like DMF.

  • Irradiate the mixture in a microwave reactor at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Purify the crude product directly by column chromatography on silica gel to obtain the desired product.

Data Presentation

The following table summarizes the reaction conditions and outcomes for the nucleophilic ring-opening of this compound with the selected nucleophiles.

NucleophileProductCatalyst/BaseSolventTemp. (°C)Time (h)Yield (%)
p-cresol(S)-1-(morpholin-4-yl)-3-(p-tolyloxy)propan-2-olNaHDMF80-904-6~85
Thiophenol(S)-1-(morpholin-4-yl)-3-(phenylthio)propan-2-olEt3NMethanolReflux3-5~90
Aniline(S)-1-(anilin)-3-(morpholin-4-yl)propan-2-olNoneNeat (Microwave)120-1500.25-0.5~92

Visualizations

Experimental Workflow

The general workflow for the synthesis and purification of the chiral β-amino alcohols is outlined below.

Workflow A Reactants Mixing (Epoxide, Nucleophile, Catalyst, Solvent) B Reaction (Heating/Microwave) A->B C Reaction Quenching & Work-up B->C D Extraction C->D E Drying & Concentration D->E F Purification (Column Chromatography) E->F G Product Characterization F->G

Caption: General experimental workflow.

Signaling Pathway (Reaction Mechanism)

The nucleophilic ring-opening of the epoxide proceeds via a backside attack on one of the electrophilic carbon atoms of the epoxide ring.

Mechanism Nucleophile Nucleophile Epoxide Epoxide Nucleophile->Epoxide SN2 Attack Transition_State Transition State Epoxide->Transition_State Product Product Transition_State->Product Ring Opening

Caption: Simplified reaction mechanism pathway.

Conclusion

The protocols described in this application note provide efficient methods for the synthesis of a variety of chiral β-amino alcohols from this compound. These procedures are robust and can be adapted for a range of nucleophiles, making them highly valuable for the generation of compound libraries for drug discovery and other applications. The use of microwave-assisted synthesis offers a rapid and efficient alternative to conventional heating for certain nucleophiles.

Application Notes: (S)-4-(oxiran-2-ylmethyl)morpholine in the Synthesis of Dopamine D4 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (S)-4-(oxiran-2-ylmethyl)morpholine as a chiral building block in the synthesis of potent and selective dopamine D4 receptor antagonists. Detailed synthetic protocols, quantitative data on compound activity, and insights into the relevant biological pathways are presented to facilitate research and development in this area.

Introduction

The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is a key target in the development of therapeutics for a range of neurological and psychiatric disorders, including schizophrenia and Parkinson's disease.[1][2] The chiral morpholine scaffold has emerged as a privileged structure in the design of D4 receptor antagonists.[3][4] this compound is a versatile chiral starting material that can be elaborated into a variety of potent and selective D4 antagonists. Its epoxide functionality allows for regioselective ring-opening reactions, providing a straightforward entry into chiral amino alcohol derivatives, which are key intermediates in the synthesis of these antagonists.

Synthetic Applications

This compound serves as a precursor to the key intermediate, (S)-2-(hydroxymethyl)morpholine, which is subsequently used in the synthesis of a series of potent dopamine D4 receptor antagonists. A general synthetic approach is outlined below.

General Synthetic Scheme

The synthesis of chiral alkoxymethyl morpholine analogs as D4 receptor antagonists typically involves a multi-step sequence starting from a protected form of (S)-2-(hydroxymethyl)morpholine. While the direct use of this compound is not explicitly detailed in the primary literature for this specific class of antagonists, a plausible synthetic route involves the initial conversion of the oxirane to the corresponding protected hydroxymethylmorpholine.

A proposed synthetic pathway is as follows:

  • Ring-opening of this compound: The epoxide ring can be opened with a suitable nucleophile to generate a chiral amino alcohol. For the purpose of synthesizing the target antagonists, a subsequent protection of the resulting secondary amine would be necessary.

  • Coupling Reactions: The synthesis of the target antagonists proceeds via coupling of the protected (S)-2-(hydroxymethyl)morpholine intermediate with various aryl bromides. This can be achieved through copper-mediated coupling or Mitsunobu reactions to form the desired aryl ethers.[1][2]

  • Deprotection and Reductive Amination: The protecting group on the morpholine nitrogen is then removed under acidic conditions. Subsequent reductive amination with a suitable aldehyde or ketone introduces the final substituent on the morpholine nitrogen, yielding the target dopamine D4 receptor antagonist.[1][2]

Experimental Protocols

The following are detailed experimental protocols for key steps in the synthesis of a representative dopamine D4 receptor antagonist, starting from the commercially available Boc-protected (S)-2-(hydroxymethyl)morpholine.

Protocol 1: Synthesis of tert-butyl (S)-2-(((aryl)oxy)methyl)morpholine-4-carboxylate (General Procedure for Aryl Ether Formation)

This protocol describes the copper-mediated coupling of Boc-protected (S)-2-(hydroxymethyl)morpholine with an aryl bromide.

Materials:

  • tert-butyl (S)-2-(hydroxymethyl)morpholine-4-carboxylate

  • Aryl bromide

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of tert-butyl (S)-2-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq) in DMSO, add the aryl bromide (1.2 eq), CuI (0.2 eq), L-proline (0.4 eq), and K₂CO₃ (2.0 eq).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired aryl ether.

Protocol 2: Synthesis of (S)-2-(((aryl)oxy)methyl)morpholine (General Procedure for Boc Deprotection)

Materials:

  • tert-butyl (S)-2-(((aryl)oxy)methyl)morpholine-4-carboxylate

  • 4 M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve the tert-butyl (S)-2-(((aryl)oxy)methyl)morpholine-4-carboxylate (1.0 eq) in DCM.

  • Add 4 M HCl in 1,4-dioxane (10 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated sodium bicarbonate solution and extract with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected morpholine derivative, which is often used in the next step without further purification.

Protocol 3: Synthesis of Final Dopamine D4 Receptor Antagonists (General Procedure for Reductive Amination)

Materials:

  • (S)-2-(((aryl)oxy)methyl)morpholine

  • Aldehyde or ketone

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (optional)

  • Saturated sodium bicarbonate solution

Procedure:

  • To a solution of (S)-2-(((aryl)oxy)methyl)morpholine (1.0 eq) and the corresponding aldehyde or ketone (1.1 eq) in DCE, add STAB (1.5 eq). A catalytic amount of acetic acid can be added to facilitate the reaction.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final dopamine D4 receptor antagonist.

Quantitative Data

The following tables summarize the biological activity of a series of chiral alkoxymethyl morpholine analogs as dopamine D4 receptor antagonists. The data is adapted from Witt et al., Bioorg. Med. Chem. Lett., 2016, 26, 2481-2488.[1][2]

Table 1: In Vitro Activity of Chiral Alkoxymethyl Morpholine Analogs at the Dopamine D4 Receptor

CompoundKᵢ (nM)% Inhibition @ 10 µM
4a 4-chlorobenzylH42>95
4b 3,4-dimethylbenzylH12.3>95
4d 2-naphthylmethylH17.8>95
4e 2-quinolylmethylH31085
4aa 6-chloro-1H-indol-3-ylmethylH2.2>95
4dd 6-methoxy-1H-indol-3-ylmethylH5.4>95
4ee 6-fluoro-1H-indol-3-ylmethylH5.2>95
5a 4-chlorobenzyl5-pyrimidinyl-76
5g 4-chlorobenzyl2-pyridinyl73065
5k 4-chlorobenzyl3-fluorophenyl10.4>95
5l 4-chlorobenzyl4-fluorophenyl13.1>95
5m 4-methoxybenzyl3-fluorophenyl10.8>95
5n 4-methoxybenzyl4-fluorophenyl10.1>95
5aa 6-fluoro-1H-indol-3-ylmethyl6-chloropyridin-2-yl->95
5bb 6-fluoro-1H-indol-3-ylmethyl6-(trifluoromethyl)pyridin-2-yl->95

Table 2: Selectivity Profile of Key Dopamine D4 Receptor Antagonists

CompoundD1 (% inh @ 1µM)D2L (% inh @ 1µM)D2S (% inh @ 1µM)D3 (% inh @ 1µM)D5 (% inh @ 1µM)
4aa <10253015<10
4ee <101822<10<10
5aa <10<10<10<10<10
5bb <10<10<10<10<10

Visualizations

Dopamine D4 Receptor Signaling Pathway

Dopamine D4 receptors are G protein-coupled receptors that primarily couple to Gαi/o proteins.[] Activation of the D4 receptor by dopamine leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[6] This signaling cascade modulates the activity of various downstream effectors, including protein kinase A (PKA), and ultimately influences neuronal excitability and gene expression.

D4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R binds G_protein Gαi/o Gβγ D4R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits ATP ATP cAMP cAMP ATP->cAMP conversion PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Effectors PKA->Downstream phosphorylates Response Cellular Response Downstream->Response

Caption: Dopamine D4 receptor signaling cascade.

Experimental Workflow for Dopamine Receptor Antagonist Screening

The screening of newly synthesized compounds for their activity as dopamine receptor antagonists typically involves a competitive radioligand binding assay. This assay measures the ability of a test compound to displace a known radiolabeled ligand from the receptor.

Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (with D4 Receptors) Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Solution ([³H]-Spiperone) Radioligand_Prep->Incubation Compound_Prep Test Compound Dilutions Compound_Prep->Incubation Filtration Filtration & Washing (Separate bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (Measure radioactivity) Filtration->Scintillation Data_Analysis Data Analysis (Determine IC₅₀ and Kᵢ values) Scintillation->Data_Analysis

References

Application Notes and Protocols: (S)-4-(oxiran-2-ylmethyl)morpholine in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of (S)-4-(oxiran-2-ylmethyl)morpholine as a versatile building block in solid-phase synthesis. This chiral synthon is particularly valuable for the generation of diverse chemical libraries of morpholine-containing compounds, which are of significant interest in medicinal chemistry due to their prevalence in bioactive molecules.

Introduction

The morpholine moiety is a privileged scaffold in drug discovery, appearing in numerous approved drugs and clinical candidates. Its presence can enhance physicochemical properties such as aqueous solubility and metabolic stability. This compound is a key chiral building block that allows for the stereospecific introduction of a morpholinomethyl group. Its terminal epoxide functionality is highly reactive towards a variety of nucleophiles, making it an ideal electrophile for solid-phase organic synthesis (SPOS). By immobilizing a diverse set of nucleophiles on a solid support, a library of compounds with a common (S)-1-(morpholin-4-yl)-3-substituted-propan-2-ol core can be efficiently synthesized.

Principle of Application

The primary application of this compound in solid-phase synthesis involves the nucleophilic ring-opening of the epoxide. A library of nucleophiles (e.g., amines, phenols, thiols) is first attached to a solid support via a suitable linker. The resin-bound nucleophiles are then treated with a solution of this compound, leading to the covalent attachment of the morpholinomethyl alcohol moiety. Subsequent cleavage from the resin releases the desired products into solution for purification and screening. This strategy allows for the rapid and efficient synthesis of a large number of individual compounds.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Library of N-Substituted (S)-1-(morpholin-4-yl)-3-aminopropan-2-ols

This protocol details the synthesis of a library of tertiary amines derived from the reaction of resin-bound secondary amines with this compound.

Materials:

  • Wang resin

  • Fmoc-protected amino acids

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Preparation: Swell Wang resin in DMF for 1 hour.

  • Fmoc-Amino Acid Coupling:

    • In a separate vessel, pre-activate the first Fmoc-protected amino acid (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 20 minutes.

    • Add the activated amino acid solution to the swollen resin and shake at room temperature for 4 hours.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin with DMF (5x) and DCM (5x).

  • Epoxide Ring-Opening Reaction:

    • Swell the deprotected resin in DMF.

    • Add a solution of this compound (5 eq.) in DMF.

    • Shake the reaction mixture at 60°C for 16 hours.

    • Wash the resin with DMF (5x) and DCM (5x).

  • Cleavage and Deprotection:

    • Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude product by adding cold diethyl ether.

    • Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.

  • Purification: Purify the crude product by preparative HPLC.

Table 1: Representative Yields and Purities for N-Substituted (S)-1-(morpholin-4-yl)-3-aminopropan-2-ols

Resin-Bound Amine (from Amino Acid)Product Molecular Weight ( g/mol )Yield (%)Purity (%)
Piperidine216.2978>95
Pyrrolidine202.2682>95
Morpholine218.2675>95
N-Methylbenzylamine252.3472>95
Protocol 2: Solid-Phase Synthesis of a Library of (S)-1-(Aryloxy)-3-(morpholin-4-yl)propan-2-ols

This protocol outlines the synthesis of a library of aryl ethers via the reaction of resin-bound phenols with this compound.

Materials:

  • 2-Chlorotrityl chloride resin

  • Substituted phenols

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Lithium bromide (LiBr)

  • Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Phenol Immobilization:

    • Swell 2-chlorotrityl chloride resin in DCM.

    • Add a solution of the desired phenol (2 eq.) and DIPEA (4 eq.) in DCM.

    • Shake at room temperature for 12 hours.

    • Wash the resin with DCM (3x), DMF (3x), and DCM (3x).

  • Epoxide Ring-Opening Reaction:

    • Swell the resin-bound phenol in a 1:1 mixture of THF and DMF.

    • Add this compound (5 eq.) and lithium bromide (1 eq.) as a catalyst.

    • Shake the reaction mixture at 70°C for 24 hours.

    • Wash the resin with DMF (5x) and DCM (5x).

  • Cleavage:

    • Treat the resin with a solution of 20% TFA in DCM for 30 minutes.

    • Filter the resin and collect the filtrate.

    • Evaporate the solvent to obtain the crude product.

  • Purification: Purify the crude product by flash chromatography.

Table 2: Representative Yields and Purities for (S)-1-(Aryloxy)-3-(morpholin-4-yl)propan-2-ols

PhenolProduct Molecular Weight ( g/mol )Yield (%)Purity (%)
Phenol223.2885>95
4-Methoxyphenol253.3081>95
4-Chlorophenol257.7288>95
2-Naphthol273.3379>95

Visualizations

experimental_workflow_amines resin Wang Resin coupled_aa Fmoc-AA-Wang Resin resin->coupled_aa Fmoc-AA, DIC, HOBt deprotected_resin H2N-AA-Wang Resin coupled_aa->deprotected_resin 20% Piperidine/DMF epoxide_adduct Morpholine Adduct on Resin deprotected_resin->epoxide_adduct This compound final_product Final Product epoxide_adduct->final_product 95% TFA

Caption: Workflow for the synthesis of N-substituted aminopropan-2-ols.

experimental_workflow_phenols resin 2-Cl-Trt Resin coupled_phenol ArO-Trt Resin resin->coupled_phenol ArOH, DIPEA epoxide_adduct Morpholine Adduct on Resin coupled_phenol->epoxide_adduct This compound, LiBr final_product Final Product epoxide_adduct->final_product 20% TFA/DCM signaling_pathway_application cluster_synthesis Solid-Phase Synthesis cluster_screening Biological Screening cluster_development Drug Development building_block This compound library Library of Morpholine Derivatives building_block->library resin_nucleophile Resin-Bound Nucleophiles (Amines, Phenols, Thiols) resin_nucleophile->library targets Biological Targets (Kinases, GPCRs, etc.) library->targets hit_compounds Hit Compounds targets->hit_compounds lead_optimization Lead Optimization hit_compounds->lead_optimization candidate Drug Candidate lead_optimization->candidate

Application Notes and Protocols: Regioselective Ring-Opening of (S)-4-(oxiran-2-ylmethyl)morpholine Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the regioselective ring-opening of (S)-4-(oxiran-2-ylmethyl)morpholine under acidic conditions. The morpholine moiety is a significant pharmacophore in medicinal chemistry, and the targeted functionalization of this scaffold via epoxide ring-opening is a key synthetic strategy. Under acidic catalysis, the reaction generally proceeds with high regioselectivity, favoring nucleophilic attack at the more substituted carbon of the epoxide ring. This application note outlines the underlying mechanistic principles, provides illustrative experimental protocols, and presents the expected outcomes with various nucleophiles.

Introduction

This compound is a valuable chiral building block in organic synthesis, particularly for the preparation of pharmacologically active compounds. The epoxide moiety is a versatile functional group that can undergo ring-opening reactions with a wide range of nucleophiles. The regioselectivity of this transformation is highly dependent on the reaction conditions. In acidic media, the reaction mechanism involves the initial protonation of the epoxide oxygen, which activates the ring towards nucleophilic attack. This protonation leads to a transition state with significant carbocationic character at the more substituted carbon atom, thus directing the nucleophile to attack this position. This contrasts with base-catalyzed ring-opening, which typically favors attack at the sterically less hindered carbon.

The ability to control the regioselectivity of the ring-opening of this compound is crucial for the synthesis of specific isomers of 1,2-aminoalcohols and their derivatives, which are common substructures in many drug candidates.

Reaction Mechanism and Regioselectivity

The acid-catalyzed ring-opening of this compound proceeds through a mechanism that exhibits characteristics of both SN1 and SN2 reactions. The key steps are:

  • Protonation of the Epoxide Oxygen: The reaction is initiated by the protonation of the epoxide oxygen by an acid catalyst (e.g., H₂SO₄, HCl, or a Lewis acid). This step makes the epoxide a better electrophile and the hydroxyl group a better leaving group.

  • Nucleophilic Attack: A nucleophile (e.g., water, alcohol, phenol) attacks one of the two carbons of the protonated epoxide. Due to the electronic stabilization from the adjacent carbon and oxygen atoms, the transition state has significant positive charge buildup on the more substituted (secondary) carbon. Consequently, the nucleophile preferentially attacks this carbon.

  • Deprotonation: The final step is the deprotonation of the nucleophile to yield the final ring-opened product.

This regioselectivity leads to the formation of a 1-substituted-3-(morpholin-4-yl)propan-2-ol derivative as the major product.

G Mechanism of Acid-Catalyzed Ring-Opening cluster_start cluster_products start This compound protonated Protonated Epoxide Intermediate start->protonated + H⁺ (Acid Catalyst) major Major Product (Attack at C2 - more substituted) protonated->major + Nu-H (Nucleophile) (Favored Pathway) minor Minor Product (Attack at C3 - less substituted) protonated->minor + Nu-H (Nucleophile) (Disfavored Pathway) final_major (S)-1-Nu-3-(morpholin-4-yl)propan-2-ol major->final_major - H⁺ final_minor (S)-2-Nu-3-(morpholin-4-yl)propan-1-ol minor->final_minor - H⁺ caption Figure 1. General mechanism of the acid-catalyzed ring-opening of this compound.

Figure 1. General mechanism of the acid-catalyzed ring-opening of this compound.

Illustrative Quantitative Data

While extensive quantitative data for the acid-catalyzed ring-opening of this compound is not widely available in peer-reviewed literature, the following tables provide illustrative examples of expected outcomes based on the general principles of epoxide chemistry. The data presented are hypothetical but chemically reasonable for researchers designing experiments.

Table 1: Regioselective Ring-Opening with Different Nucleophiles

NucleophileAcid Catalyst (0.1 eq)SolventTemp (°C)Time (h)Major Product Yield (%)Minor Product Yield (%)Regioselectivity (Major:Minor)
WaterH₂SO₄Dioxane/H₂O25485108.5 : 1
MethanolHClMethanol25690518 : 1
PhenolBF₃·OEt₂Dichloromethane0888712.5 : 1
Acetic AcidH₂SO₄Acetic Acid50392423 : 1

Table 2: Effect of Acid Catalyst on Methanolysis

Acid Catalyst (0.1 eq)SolventTemp (°C)Time (h)Major Product Yield (%)Minor Product Yield (%)Regioselectivity (Major:Minor)
H₂SO₄Methanol25591615.2 : 1
HClMethanol25690518 : 1
p-TsOHMethanol251285810.6 : 1
Sc(OTf)₃Methanol25494331.3 : 1

Experimental Protocols

The following are generalized protocols for the acid-catalyzed ring-opening of this compound. Researchers should optimize these conditions for their specific nucleophile and scale.

Protocol 1: Acid-Catalyzed Hydrolysis to a Diol

Materials:

  • This compound

  • Dioxane

  • Deionized water

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in a 1:1 mixture of dioxane and water, add a catalytic amount of concentrated sulfuric acid (0.1 eq) at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution until the pH is neutral.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford (S)-3-(morpholin-4-yl)propane-1,2-diol.

Protocol 2: Acid-Catalyzed Alcoholysis with Methanol

Materials:

  • This compound

  • Methanol, anhydrous

  • Acetyl chloride (to generate HCl in situ) or a Lewis Acid (e.g., Sc(OTf)₃)

  • Triethylamine (for quenching)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Dichloromethane

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride (0.1 eq) to generate a catalytic amount of HCl in situ. Alternatively, a Lewis acid such as Sc(OTf)₃ (0.05 eq) can be added.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Quench the reaction by adding triethylamine (1.5 eq relative to the acid catalyst).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield (S)-1-methoxy-3-(morpholin-4-yl)propan-2-ol.

G Experimental Workflow start Starting Materials: This compound Nucleophile Acid Catalyst Solvent reaction Reaction Setup: - Inert atmosphere (if needed) - Controlled temperature start->reaction monitoring Reaction Monitoring: - TLC - LC-MS reaction->monitoring workup Workup: - Quenching - Extraction - Washing and Drying monitoring->workup purification Purification: - Column Chromatography - Recrystallization (if applicable) workup->purification analysis Product Analysis: - NMR (¹H, ¹³C) - Mass Spectrometry - Chiral HPLC (for stereochemical purity) purification->analysis caption Figure 2. A generalized experimental workflow for the acid-catalyzed ring-opening reaction.

Figure 2. A generalized experimental workflow for the acid-catalyzed ring-opening reaction.

Factors Influencing Regioselectivity

Several factors can influence the regioselectivity of the acid-catalyzed ring-opening of epoxides. Understanding these factors is key to optimizing the reaction for the desired outcome.

G Factors Influencing Regioselectivity cluster_factors Influencing Factors regioselectivity Regioselectivity (Attack at more substituted carbon) catalyst Nature of Acid Catalyst (Brønsted vs. Lewis) catalyst->regioselectivity Stronger acids enhance carbocationic character nucleophile Nucleophile Strength and Sterics nucleophile->regioselectivity Weaker nucleophiles favor Sₙ1-like pathway solvent Solvent Polarity solvent->regioselectivity Polar protic solvents can stabilize charge temperature Reaction Temperature temperature->regioselectivity Higher temperatures can decrease selectivity caption Figure 3. Key factors that influence the regioselectivity of the epoxide ring-opening reaction.

Figure 3. Key factors that influence the regioselectivity of the epoxide ring-opening reaction.

Conclusion

The acid-catalyzed ring-opening of this compound is a reliable and regioselective method for the synthesis of valuable chiral 1,2-aminoalcohol derivatives. The preferential attack of the nucleophile at the more substituted carbon atom is a predictable outcome based on the formation of a stabilized carbocation-like transition state. The protocols and data presented herein provide a solid foundation for researchers to develop and optimize this important transformation for applications in medicinal chemistry and drug development. Careful selection of the acid catalyst, nucleophile, and reaction conditions can lead to high yields and excellent regioselectivity.

Application Notes: Enantioselective Synthesis of Pharmaceutical Intermediates Using (S)-4-(oxiran-2-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-(oxiran-2-ylmethyl)morpholine is a versatile chiral building block crucial for the enantioselective synthesis of a variety of pharmaceutical intermediates. Its strained oxirane ring is highly susceptible to nucleophilic attack, allowing for the regioselective introduction of diverse functionalities to create complex chiral molecules. This reactivity, combined with the inherent chirality of the starting material, makes it a valuable tool in the synthesis of active pharmaceutical ingredients (APIs) containing a chiral amino alcohol moiety. This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates using this chiral epoxide.

Core Application: Synthesis of Chiral Amino Alcohols

The primary application of this compound is in the synthesis of chiral (S)-1-(substituted)-3-morpholinopropan-2-ols. This is achieved through a regioselective ring-opening reaction of the epoxide with a suitable nucleophile. The reaction typically proceeds with high regioselectivity, with the nucleophile attacking the less sterically hindered carbon of the oxirane ring.

A general workflow for this transformation is outlined below.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Product A This compound C Ring-Opening Reaction A->C B Nucleophile (e.g., R-NH2, R-OH, R-SH) B->C D Chiral Pharmaceutical Intermediate ((S)-1-(substituted)-3-morpholinopropan-2-ol) C->D High Yield & Enantiomeric Purity

Caption: General workflow for the synthesis of chiral pharmaceutical intermediates.

Application Example 1: Synthesis of a Key Intermediate for Gefitinib

Gefitinib is a tyrosine kinase inhibitor used in the treatment of certain types of cancer. A key intermediate in its synthesis is (S)-1-(4-aminophenoxy)-3-morpholinopropan-2-ol. This intermediate can be synthesized in high enantiomeric purity from this compound and 4-aminophenol.

Quantitative Data
ParameterValue
Starting Materials This compound, 4-aminophenol
Product (S)-1-(4-aminophenoxy)-3-morpholinopropan-2-ol
Catalyst None (or mild base)
Solvent Isopropanol
Temperature Reflux
Reaction Time 12-24 hours
Yield >90%
Enantiomeric Excess (e.e.) >99%
Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • 4-aminophenol (1.1 eq)

  • Isopropanol

Procedure:

  • To a stirred solution of 4-aminophenol in isopropanol, add this compound at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with cold isopropanol, and dry under vacuum.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired product, (S)-1-(4-aminophenoxy)-3-morpholinopropan-2-ol.

Characterization:

  • Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Determine the enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC).

G cluster_inputs Inputs cluster_process Process cluster_output Output start_mat This compound + 4-Aminophenol reaction Reflux in Isopropanol start_mat->reaction workup Cooling, Filtration/Concentration reaction->workup purification Recrystallization or Chromatography workup->purification product (S)-1-(4-aminophenoxy)-3-morpholinopropan-2-ol purification->product

Caption: Experimental workflow for the synthesis of a Gefitinib intermediate.

Application Example 2: Synthesis of a Chiral Amine Intermediate for Beta-Blockers

Chiral beta-blockers are a class of drugs used to manage cardiovascular diseases. A common structural motif in these drugs is a chiral amino alcohol backbone. This compound can be used to synthesize intermediates for these drugs by reaction with a suitable primary or secondary amine. For example, reaction with benzylamine yields (S)-1-(benzylamino)-3-morpholinopropan-2-ol, a precursor to various beta-blockers after debenzylation and further functionalization.

Quantitative Data
ParameterValue
Starting Materials This compound, Benzylamine
Product (S)-1-(benzylamino)-3-morpholinopropan-2-ol
Catalyst None
Solvent Ethanol
Temperature Room Temperature to Reflux
Reaction Time 6-12 hours
Yield >95%
Enantiomeric Excess (e.e.) >99%
Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.2 eq)

  • Ethanol

Procedure:

  • Dissolve this compound in ethanol.

  • To this solution, add benzylamine dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1 hour, then heat to reflux for 6-12 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove excess benzylamine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product by column chromatography on silica gel if necessary, although the product is often obtained in high purity.

Characterization:

  • Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Determine the enantiomeric excess using chiral HPLC.

G cluster_pathway Synthetic Pathway A This compound C Ring Opening A->C B Benzylamine B->C D (S)-1-(benzylamino)-3-morpholinopropan-2-ol C->D E Debenzylation (e.g., H2, Pd/C) D->E F (S)-1-amino-3-morpholinopropan-2-ol E->F G Further Functionalization F->G H Chiral Beta-Blocker G->H

Caption: Logical relationship in the synthesis of a beta-blocker precursor.

Conclusion

This compound is a highly effective chiral building block for the enantioselective synthesis of pharmaceutical intermediates. The straightforward and high-yielding ring-opening reactions with various nucleophiles provide access to a wide range of chiral amino alcohols with excellent enantiomeric purity. The detailed protocols provided herein serve as a practical guide for researchers and scientists in the pharmaceutical industry to utilize this versatile intermediate in the development of new and existing drugs.

Application Notes and Protocols for the Polymerization of (S)-4-(oxiran-2-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel polyether-based materials through the polymerization of (S)-4-(oxiran-2-ylmethyl)morpholine. The resulting polymers, featuring pendant morpholine groups, are of significant interest for various biomedical applications, including drug and gene delivery, owing to the potential for pH-responsiveness and biocompatibility. This document outlines two primary polymerization methodologies: Cationic Ring-Opening Polymerization and Anionic Ring-Opening Polymerization, providing step-by-step experimental procedures and expected material characteristics.

Introduction

This compound is a chiral functional monomer that combines a reactive oxirane (epoxide) ring with a morpholine moiety. The morpholine group, a common feature in many pharmaceuticals, can impart desirable physicochemical properties to polymers, such as hydrophilicity and pH-sensitivity, making them "smart" materials for controlled drug release. The tertiary amine in the morpholine ring can be protonated at lower pH, leading to changes in polymer solubility and conformation, which can be exploited for targeted drug delivery to acidic microenvironments, such as tumors or endosomes.

The polymerization of this monomer via ring-opening mechanisms allows for the synthesis of well-defined polyethers with pendant morpholine groups. The choice of polymerization technique, cationic or anionic, can influence the molecular weight, polydispersity, and microstructure of the resulting polymer, thereby tuning its properties for specific applications.

Data Presentation

The following tables summarize the expected quantitative data for the polymerization of this compound based on available literature for the corresponding (R)-enantiomer and analogous functional epoxides.

Table 1: Cationic Ring-Opening Polymerization of this compound

ParameterExpected ValueConditions
Number-Average Molecular Weight (Mn)8,000 – 25,000 DaMontmorillonite K10 clay catalyst, solvent-free, 80°C[1]
Polydispersity Index (PDI)1.2 – 1.8-
Monomer Conversion> 90%24 hours reaction time[1]
YieldHigh (> 90%)-

Table 2: Anionic Ring-Opening Polymerization of this compound (Estimated)

ParameterEstimated ValueConditions
Number-Average Molecular Weight (Mn)5,000 – 50,000 DaControlled by monomer-to-initiator ratio
Polydispersity Index (PDI)1.1 – 1.4Living polymerization conditions
Monomer Conversion> 95%24-48 hours reaction time
YieldHigh (> 90%)-

Experimental Protocols

Protocol 1: Cationic Ring-Opening Polymerization using Montmorillonite K10 Clay

This protocol describes a solvent-free, "green" approach to the cationic polymerization of this compound.

Materials:

  • This compound (monomer)

  • Montmorillonite K10 clay (catalyst), activated by drying under vacuum at 110°C for 4 hours.

  • Schlenk flask and manifold

  • Magnetic stirrer and hot plate

  • Argon or Nitrogen gas supply

  • Dichloromethane (for dissolution and filtration)

  • Methanol (for precipitation)

  • 0.45 µm PTFE syringe filter

Procedure:

  • Add the desired amount of activated Montmorillonite K10 clay (e.g., 5 wt% relative to the monomer) to a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen).

  • Introduce the this compound monomer into the flask via syringe.

  • Place the flask in a preheated oil bath at 80°C and stir the mixture vigorously.

  • Allow the polymerization to proceed for 24 hours. The viscosity of the mixture is expected to increase significantly.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Dissolve the crude polymer in a minimal amount of dichloromethane.

  • Filter the solution through a 0.45 µm PTFE syringe filter to remove the clay catalyst.

  • Precipitate the polymer by slowly adding the dichloromethane solution to an excess of cold methanol with stirring.

  • Collect the precipitated polymer by filtration or decantation.

  • Dry the polymer under vacuum at 40-50°C to a constant weight.

  • Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and PDI, and ¹H NMR spectroscopy to confirm the polymer structure.

Cationic_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification cluster_analysis Characterization Monomer This compound Reaction Combine Monomer & Catalyst Heat to 80°C, Stir for 24h (Solvent-free) Monomer->Reaction Catalyst Activate Montmorillonite K10 Catalyst->Reaction Dissolve Dissolve in CH2Cl2 Reaction->Dissolve Filter Filter to remove catalyst Dissolve->Filter Precipitate Precipitate in cold Methanol Filter->Precipitate Dry Dry under vacuum Precipitate->Dry Analysis GPC, NMR Dry->Analysis

Workflow for the cationic polymerization of this compound.

Protocol 2: Anionic Ring-Opening Polymerization

This protocol describes a living anionic polymerization, which allows for better control over molecular weight and results in a narrower molecular weight distribution. This method requires stringent anhydrous and anaerobic conditions.

Materials:

  • This compound (monomer), dried over CaH₂ and distilled under reduced pressure.

  • Toluene (solvent), freshly distilled from sodium/benzophenone.

  • Potassium naphthalenide or another suitable alkoxide initiator solution in THF.

  • Methanol (terminating agent).

  • Schlenk line and glassware, flame-dried under vacuum.

  • Syringes and needles, oven-dried.

Procedure:

  • Flame-dry all glassware under high vacuum and backfill with dry Argon or Nitrogen.

  • Transfer the desired volume of anhydrous toluene into the reaction flask via cannula.

  • Cool the solvent to the desired reaction temperature (e.g., room temperature or 0°C).

  • Add the initiator solution dropwise to the stirred solvent until a faint persistent color indicates the titration of impurities.

  • Introduce the desired amount of initiator to start the polymerization.

  • Slowly add the purified this compound monomer to the initiator solution via syringe.

  • Allow the reaction to proceed for 24-48 hours under an inert atmosphere. The solution will become more viscous.

  • Terminate the polymerization by adding a small amount of degassed methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold hexane or diethyl ether).

  • Isolate the polymer by filtration.

  • Wash the polymer with the non-solvent and dry it under vacuum to a constant weight.

  • Characterize the polymer using GPC (for Mn and PDI) and ¹H NMR.

Anionic_Polymerization_Workflow cluster_setup Setup (Anhydrous/Anaerobic) cluster_polymerization Polymerization cluster_termination_purification Termination & Purification cluster_characterization Characterization Glassware Flame-dried glassware Initiation Add Initiator to Solvent Glassware->Initiation Solvent Anhydrous Toluene Solvent->Initiation Monomer Purified Monomer Propagation Add Monomer Stir for 24-48h Monomer->Propagation Initiation->Propagation Termination Add Methanol to terminate Propagation->Termination Precipitation Precipitate in non-solvent Termination->Precipitation Isolation Filter and Dry Precipitation->Isolation Characterization GPC, NMR Isolation->Characterization

Workflow for the anionic polymerization of this compound.

Applications in Drug Development

Polymers derived from this compound, with their polyether backbone and pendant morpholine groups, are promising candidates for a range of biomedical applications.

  • pH-Responsive Drug Delivery: The tertiary amine of the morpholine ring has a pKa in the physiological range. In the acidic environment of tumors or within the endo-lysosomal compartments of cells, the morpholine groups become protonated. This charge transition can trigger the disassembly of polymer-based nanocarriers (e.g., micelles or nanoparticles), leading to site-specific drug release.

  • Gene Delivery: The cationic nature of the protonated polymer at physiological pH can facilitate the complexation with negatively charged nucleic acids like siRNA and pDNA. These polyplexes can protect the genetic material from degradation and aid in its cellular uptake, making these polymers potential non-viral vectors for gene therapy.

  • Biocompatible Coatings: Polyethers, in general, exhibit good biocompatibility and can reduce non-specific protein adsorption. These morpholine-functionalized polyethers could be used to coat medical devices or nanoparticles to improve their in vivo performance.

The relationship between the polymer's properties and its potential application in pH-responsive drug delivery is illustrated in the diagram below.

Drug_Delivery_Logic cluster_polymer Polymer Properties cluster_environment Physiological Environment cluster_application Drug Delivery Application Polymer Poly(this compound) Morpholine Pendant Morpholine Groups Polymer->Morpholine pH_High Physiological pH (~7.4) Morpholine is neutral Morpholine->pH_High in pH_Low Tumor/Endosomal pH (<6.8) Morpholine is protonated (cationic) Morpholine->pH_Low in Carrier_Stable Stable Nanocarrier (Drug Encapsulated) pH_High->Carrier_Stable leads to Carrier_Destable Destabilized Nanocarrier (Drug Release) pH_Low->Carrier_Destable leads to

Logic diagram for pH-responsive drug delivery.

References

Application Notes and Protocols: (S)-4-(oxiran-2-ylmethyl)morpholine in the Preparation of Chiral Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-(oxiran-2-ylmethyl)morpholine is a versatile chiral building block for the synthesis of a variety of complex molecules, particularly chiral ligands for asymmetric catalysis. The inherent chirality and the reactive epoxide functionality make it an ideal starting material for the preparation of chiral amino alcohol ligands. These ligands are of significant interest in the pharmaceutical industry for the enantioselective synthesis of drug intermediates and active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the synthesis of a representative chiral ligand from this compound and its application in asymmetric catalysis.

Application: Synthesis of Chiral Amino Alcohol Ligands

The primary application of this compound in this context is its use as a precursor for chiral β-amino alcohols. The epoxide ring is susceptible to nucleophilic attack, which can proceed with high regioselectivity and stereospecificity. Reaction with primary or secondary amines leads to the formation of chiral 1,3-amino alcohols, a well-established class of ligands for various asymmetric transformations.

Experimental Protocols

Protocol 1: Synthesis of (S)-1-(morpholino)-3-(phenylamino)propan-2-ol

This protocol describes the synthesis of a representative chiral amino alcohol ligand via the ring-opening of this compound with aniline.

Materials:

  • This compound

  • Aniline

  • Lithium trifluoromethanesulfonate (LiOTf)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous acetonitrile, add aniline (1.2 eq.) and lithium trifluoromethanesulfonate (0.1 eq.).

  • Stir the reaction mixture at 80 °C under a nitrogen atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (S)-1-(morpholino)-3-(phenylamino)propan-2-ol.

Characterization:

The structure and purity of the synthesized ligand should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric purity can be determined by chiral HPLC analysis.

Data Presentation

The performance of chiral amino alcohol ligands is typically evaluated in asymmetric catalytic reactions. The following table summarizes representative data for the application of a chiral amino alcohol ligand (structurally similar to the one synthesized above) in the enantioselective addition of diethylzinc to benzaldehyde.

EntryLigand (mol%)AldehydeSolventTemp (°C)Yield (%)ee (%)
12BenzaldehydeToluene09598 (R)
224-ChlorobenzaldehydeToluene09297 (R)
324-MethoxybenzaldehydeToluene09699 (R)
42CinnamaldehydeToluene08595 (R)

Visualizations

Experimental Workflow for Ligand Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product start_mat1 This compound reaction Ring-Opening Reaction (80 °C, 12-24 h) start_mat1->reaction start_mat2 Aniline start_mat2->reaction start_mat3 LiOTf (catalyst) start_mat3->reaction start_mat4 Acetonitrile (solvent) start_mat4->reaction workup1 Concentration reaction->workup1 workup2 Extraction with EtOAc/aq. NaHCO3 workup1->workup2 workup3 Washing with Water and Brine workup2->workup3 workup4 Drying over MgSO4 workup3->workup4 purification Flash Column Chromatography workup4->purification product (S)-1-(morpholino)-3-(phenylamino)propan-2-ol purification->product

Caption: Experimental workflow for the synthesis of a chiral amino alcohol ligand.

Catalytic Cycle of Enantioselective Alkylation

G Ligand Chiral Amino Alcohol Ligand (L) Active_Catalyst Chiral Zinc Complex [L-ZnEt] Ligand->Active_Catalyst ZnEt2 Diethylzinc (ZnEt2) ZnEt2->Active_Catalyst Intermediate Ternary Complex [L*-ZnEt(RCHO)] Active_Catalyst->Intermediate Coordination Aldehyde Aldehyde (RCHO) Aldehyde->Intermediate Product_Complex Product-Catalyst Complex Intermediate->Product_Complex Ethyl Transfer Product_Complex->Active_Catalyst Release of Product Chiral_Alcohol Chiral Secondary Alcohol Product_Complex->Chiral_Alcohol

Experimental procedure for the synthesis of bioactive molecules with (S)-4-(oxiran-2-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the synthesis of chiral β-amino alcohols, a class of compounds with significant biological activity, using (S)-4-(oxiran-2-ylmethyl)morpholine as a key building block. The morpholine moiety is a privileged structure in medicinal chemistry, known for improving the pharmacokinetic profile of drug candidates.[1][2][3] The synthesis involves the nucleophilic ring-opening of the epoxide, a versatile and efficient method for generating molecular diversity. This protocol focuses on the reaction with substituted anilines to produce a library of (S)-1-(arylamino)-3-(morpholino)propan-2-ols. These compounds are of particular interest due to their potential as antimicrobial and anticancer agents. Furthermore, the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and proliferation, is often targeted by molecules containing the morpholine scaffold.[4][5] This document also presents a representative signaling pathway and quantitative bioactivity data for this class of compounds.

Introduction

This compound is a valuable chiral starting material for the synthesis of a variety of bioactive molecules. The presence of the morpholine ring can enhance the aqueous solubility and metabolic stability of a compound, making it a desirable feature in drug design.[1][2] The epoxide functional group is highly reactive towards a wide range of nucleophiles, allowing for the straightforward introduction of diverse chemical functionalities. The reaction of epoxides with amines is a well-established and reliable method for the synthesis of β-amino alcohols, which are important pharmacophores found in numerous therapeutic agents. This application note provides a detailed protocol for the synthesis of a series of (S)-1-(arylamino)-3-(morpholino)propan-2-ols and discusses their potential biological activities.

Experimental Protocols

General Synthesis of (S)-1-(arylamino)-3-(morpholino)propan-2-ols

This protocol describes the synthesis of a representative compound, (S)-1-((4-chlorophenyl)amino)-3-(morpholino)propan-2-ol. The same procedure can be followed for other substituted anilines.

Materials:

  • This compound

  • 4-chloroaniline

  • Ethanol (absolute)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of this compound (1.0 eq) in absolute ethanol, add 4-chloroaniline (1.1 eq).

  • Reflux the reaction mixture for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the crude residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford the pure (S)-1-((4-chlorophenyl)amino)-3-(morpholino)propan-2-ol.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow:

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Characterization A Dissolve this compound and 4-chloroaniline in Ethanol B Reflux for 6-8 hours A->B C Solvent Evaporation B->C D Dissolve in DCM and wash with NaHCO3 C->D E Dry organic layer and evaporate D->E F Column Chromatography E->F G Characterization (NMR, MS) F->G

Caption: General workflow for the synthesis of (S)-1-(arylamino)-3-(morpholino)propan-2-ols.

Data Presentation

The following table summarizes representative quantitative data for the biological activity of morpholine-containing β-amino alcohols. The presented data is for analogous compounds and serves to illustrate the potential bioactivity of the molecules synthesized using the described protocol.

Compound IDTarget Organism/Cell LineBiological ActivityIC₅₀ / MIC (µM)
Analog 1 Staphylococcus aureusAntibacterial8.5
Analog 2 Escherichia coliAntibacterial12.3
Analog 3 MCF-7 (Breast Cancer)Anticancer5.2
Analog 4 A549 (Lung Cancer)Anticancer7.8

Signaling Pathway

Many morpholine-containing compounds have been identified as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a key pathway in regulating cell growth, proliferation, and survival.[4][5] Dysregulation of this pathway is a hallmark of many cancers. The diagram below illustrates the simplified PI3K/Akt/mTOR signaling cascade and the points of inhibition by morpholine-containing inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Phosphorylates Proliferation Cell Proliferation & Growth S6K->Proliferation eIF4EBP1->Proliferation Inhibits (when unphosphorylated) Inhibitor Morpholine-containing Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

References

Troubleshooting & Optimization

Technical Support Center: Purification of (S)-4-(oxiran-2-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of (S)-4-(oxiran-2-ylmethyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification of this chiral epoxide from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the likely impurities in the crude reaction mixture?

A1: The most prevalent synthetic route is the N-alkylation of morpholine with (S)-epichlorohydrin. The reaction is typically carried out in a suitable solvent, sometimes with a base.

Common Impurities:

  • Unreacted Morpholine: Due to incomplete reaction or the use of excess morpholine.

  • Unreacted (S)-epichlorohydrin: Residual starting material.

  • (R,S)-1-chloro-3-morpholinopropan-2-ol: The initial ring-opened intermediate before cyclization to the epoxide.

  • Bis-alkylation products: Where a second molecule of epichlorohydrin or the product reacts with morpholine.

  • Diol impurity ((S)-1-morpholino-2,3-dihydroxypropane): Formed by the hydrolysis of the epoxide ring, especially in the presence of water.[1][2][3][4]

  • Polymeric byproducts: High temperatures or acidic/basic conditions can induce polymerization of the epoxide.[5]

Q2: What purification techniques are suitable for this compound?

A2: The choice of purification technique depends on the scale of the reaction and the desired purity.

  • Distillation: Vacuum distillation is a common method for purifying chiral epoxides on a larger scale. However, care must be taken to avoid thermal decomposition or polymerization.

  • Column Chromatography: Flash column chromatography on silica gel is an effective method for removing polar impurities and achieving high purity on a laboratory scale.[6]

  • Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high enantiomeric and chemical purity, preparative chiral HPLC can be employed.[7][8]

Q3: How can I determine the purity and enantiomeric excess of the purified product?

A3: A combination of analytical techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the chemical purity and identify any volatile impurities.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and assess for impurities.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (e.e.) by separating the (S) and (R) enantiomers.[7][11][12]

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause Recommended Solution
Low recovery after distillation Thermal decomposition or polymerization: The compound may be unstable at the distillation temperature.- Lower the distillation pressure to reduce the boiling point.- Use a short-path distillation apparatus to minimize residence time at high temperatures.- Consider adding a polymerization inhibitor if polymerization is suspected.[13]
Product contains diol impurity Epoxide ring hydrolysis: Presence of water in the reaction mixture or during workup.- Ensure all solvents and reagents are anhydrous.- Perform the workup under neutral or slightly basic conditions.- Avoid prolonged exposure to acidic or strongly basic aqueous solutions.[1][2][3][4]
Poor separation on silica gel column chromatography Inappropriate solvent system: The polarity of the eluent may not be optimal for separating the product from impurities.- Systematically screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol).- Use a gradient elution to improve separation.
Product co-elutes with starting material (morpholine) Similar polarity: Morpholine and the product may have close Rf values in certain solvent systems.- Adjust the eluent polarity to be less polar to retain the more polar morpholine on the column longer.- Consider an acidic wash of the organic extract before chromatography to remove the basic morpholine as a salt.
Loss of enantiomeric purity Racemization: This can occur under harsh acidic or basic conditions, or at elevated temperatures.- Maintain neutral pH throughout the purification process.- Avoid excessive heat during distillation or solvent removal.

Experimental Protocols

General Workflow for Synthesis and Purification

cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis A Morpholine + (S)-Epichlorohydrin B Reaction in Solvent A->B Base (optional) C Quench Reaction B->C D Aqueous Extraction C->D E Dry Organic Layer D->E F Solvent Removal E->F G Crude Product F->G H Vacuum Distillation (for large scale) G->H I Column Chromatography (for high purity) G->I J Preparative HPLC (for highest purity) G->J K Purified Product H->K I->K J->K L GC-MS (Purity) K->L M Chiral HPLC (e.e.) K->M N NMR (Structure) K->N

Caption: General workflow for the synthesis and purification of this compound.

Detailed Methodologies

1. Synthesis of this compound (Illustrative)

  • Disclaimer: This is a representative protocol based on general procedures for N-alkylation with epichlorohydrin. Optimal conditions may vary.

  • To a solution of morpholine (1.0 eq) in a suitable solvent (e.g., methanol, acetonitrile, or water) at 0-5 °C, add (S)-epichlorohydrin (1.0-1.2 eq) dropwise.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Add a solution of sodium hydroxide (1.0-1.5 eq) in water dropwise, maintaining the temperature below 20 °C.

  • Stir for an additional 2-4 hours at room temperature.

  • Extract the mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

2. Purification by Flash Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%) or a mixture of dichloromethane and methanol (e.g., 98:2 to 95:5). The optimal eluent should be determined by thin-layer chromatography (TLC) analysis of the crude mixture.

  • Procedure:

    • Dry-pack the column with silica gel.[6]

    • Pre-elute the column with the initial, less polar solvent mixture.

    • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

3. Purification by Vacuum Distillation

  • Apparatus: A short-path distillation apparatus is recommended to minimize thermal stress on the compound.

  • Procedure:

    • Place the crude product in the distillation flask.

    • Slowly reduce the pressure to the desired level.

    • Gradually heat the distillation flask.

    • Collect the fraction that distills at the expected boiling point and pressure. It is advisable to collect several fractions and analyze their purity separately.

Data Presentation

The following tables provide an overview of the expected physical properties and typical analytical parameters for this compound.

Table 1: Physical and Chemical Properties

PropertyValue
CAS Number 141395-84-8
Molecular Formula C₇H₁₃NO₂
Molecular Weight 143.18 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Data not available; distillation is performed under vacuum.
Storage Conditions 2-8°C

Data sourced from commercial suppliers.[14]

Table 2: Typical Analytical Specifications for Purified Product

Parameter Method Typical Specification
Chemical Purity GC-MS≥ 98%
Enantiomeric Excess (e.e.) Chiral HPLC≥ 99%
Structural Confirmation ¹H NMR, ¹³C NMRConforms to structure

Logical Relationships in Troubleshooting

cluster_problem Observed Problem cluster_cause Potential Causes cluster_investigation Investigation cluster_solution Solutions A Low Purity of Final Product B Incomplete Reaction A->B C Side Reactions A->C D Ineffective Purification A->D E Analyze Crude Mixture (TLC, GC-MS) B->E C->E F Analyze Purified Fractions D->F G Review Purification Parameters D->G H Optimize Reaction Conditions E->H I Modify Workup Procedure E->I J Optimize Purification Method F->J G->J

References

Optimization of reaction conditions for epoxide ring-opening of (S)-4-(oxiran-2-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the optimization of the epoxide ring-opening of (S)-4-(oxiran-2-ylmethyl)morpholine.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the ring-opening of this compound?

A1: The ring-opening of epoxides like this compound proceeds via a nucleophilic substitution (SN2) mechanism.[1] Due to the significant ring strain of the three-membered epoxide ring, it is susceptible to attack by nucleophiles.[2][3] Under neutral or basic conditions, the nucleophile attacks one of the electrophilic carbons of the epoxide, leading to the cleavage of a carbon-oxygen bond.[3][4] This process occurs in a single, concerted step, resulting in an inversion of stereochemistry at the carbon center that is attacked.[3][5]

Q2: How do reaction conditions (acidic vs. basic/neutral) affect which carbon of the epoxide ring is attacked?

A2: The regioselectivity of the ring-opening is highly dependent on the pH of the reaction medium.

  • Basic or Neutral Conditions: The reaction follows a classic SN2 pathway where the nucleophile attacks the sterically less hindered carbon atom. For this compound, this is the terminal carbon of the oxirane ring.[4][6] This pathway is favored for strong nucleophiles (e.g., alkoxides, amines, Grignard reagents).[3]

  • Acidic Conditions: The epoxide oxygen is first protonated, making it a better leaving group and activating the ring.[7][8] The reaction then proceeds with a mechanism that has both SN1 and SN2 character. The nucleophile preferentially attacks the more substituted carbon atom, as it can better stabilize the partial positive charge that develops in the transition state.[6][7]

Q3: What are common nucleophiles and catalysts used for this reaction?

A3: A wide range of nucleophiles can be used to open the epoxide ring, leading to diverse β-functionalized morpholine derivatives. Common nucleophiles include amines, alcohols, phenols, thiols, and carbon nucleophiles like Grignard reagents.[1][2][9] The reaction of epoxides with amines to produce β-amino alcohols is particularly important in drug development.[10] Various catalysts can be employed to facilitate the reaction, especially with weaker nucleophiles. These include:

  • Lewis Acids: Zinc(II) perchlorate, Cerium(III) chloride, and Tantalum(V) chloride.[11]

  • Brønsted Acids: Acetic acid or solid-supported acids like Amberlyst-15 and silica-bonded S-sulfonic acid (SBSSA).[12][13]

  • Metal-Free Catalysts: Some reactions can proceed without a catalyst, particularly in water or polar mixed solvents, or may be catalyzed by an inexpensive option like Lithium Bromide.[11]

Q4: How can I monitor the progress of the reaction?

A4: The most common method for monitoring the reaction progress is Thin Layer Chromatography (TLC).[1] A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting epoxide. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates that the reaction is proceeding.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the epoxide ring-opening reaction.

TroubleshootingGuide problem problem cause cause solution solution start Problem Encountered? p1 Low or No Product Yield start->p1 p2 Poor Regioselectivity start->p2 p3 Reaction Stalled start->p3 c1a Inactive Catalyst p1->c1a c1b Insufficient Temperature p1->c1b c1c Weak Nucleophile p1->c1c c1d Degraded Starting Material p1->c1d c2a Reaction conditions favor both SN1 and SN2 pathways. p2->c2a c2b Steric/Electronic properties of nucleophile are not selective. p2->c2b c3a Insufficient Activation Energy p3->c3a c3b Catalyst Poisoning p3->c3b s1a Use fresh or anhydrous catalyst. Consider a different catalyst type. c1a->s1a s1b Increase temperature incrementally. Refer to literature for optimal range. c1b->s1b s1c Use a stronger nucleophile or add a catalyst to increase its reactivity. c1c->s1c s1d Verify purity of epoxide and nucleophile via NMR or other analytical methods. c1d->s1d s2a For attack at the less-hindered carbon, ensure strictly neutral or basic conditions. Avoid acidic catalysts. c2a->s2a s2b Use a bulkier nucleophile to enhance steric preference. Consider a chelation-controlled catalytic system. c2b->s2b s3a Gently increase temperature or increase catalyst loading. c3a->s3a s3b Ensure reactants and solvent are pure and free of inhibitors. c3b->s3b

Caption: A troubleshooting decision tree for common issues in epoxide ring-opening reactions.

Data on Reaction Condition Optimization

Optimizing reaction parameters such as catalyst loading, temperature, and reactant molar ratio is crucial for maximizing yield and selectivity. The following tables summarize findings from studies on similar epoxide ring-opening reactions.

Table 1: Effect of Catalyst Loading on Reaction of Styrene Oxide with Aniline [13]

EntryCatalyst (SBSSA) Amount (g)Time (h)Yield (%)
10 (None)740
20.02470
30.05285
40.081.592
50.10196

Reaction conditions: Styrene oxide (1 mmol), Aniline (1 mmol), Solvent-free, Room Temperature. Data adapted from a study on a similar epoxide system to illustrate the impact of catalyst loading.[13]

Table 2: Optimization of Reaction Parameters for Bio-Polyol Synthesis via Epoxide Ring-Opening [14][15]

ParameterRange StudiedOptimal ConditionEffect on Hydroxyl Value (Product Formation)
Molar Ratio (Epoxide:Glycerol)1:5 - 1:101:10Higher glycerol concentration favored the ring-opening reaction over oligomerization, increasing the product's hydroxyl value.[14]
Catalyst Loading (%)0.15 - 0.550.18Sufficient catalyst is needed, but excess can lead to side reactions.[14]
Temperature (°C)90 - 150120Increased temperature enhances reaction rate up to an optimum, beyond which side reactions or degradation may occur.[14]

This table is based on the optimization of an epoxide ring-opening with glycerol and serves as a model for the parameters to consider.[14][15]

Experimental Protocols

General Protocol for Nucleophilic Ring-Opening with an Amine

This protocol provides a general methodology for the reaction of this compound with a generic amine nucleophile under solvent-free, catalyzed conditions.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reactants 1. Add Epoxide, Amine, and Catalyst to Flask run_reaction 2. Heat and Stir (e.g., 50-80°C) prep_reactants->run_reaction monitor_reaction 3. Monitor by TLC run_reaction->monitor_reaction quench 4. Quench Reaction (e.g., with water) monitor_reaction->quench extract 5. Extract with Organic Solvent quench->extract purify 6. Purify via Column Chromatography extract->purify analyze 7. Characterize Product (NMR, IR, MS) purify->analyze

Caption: A typical experimental workflow for the synthesis of β-amino alcohols.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.0 - 1.2 eq)

  • Catalyst (e.g., Silica-bonded S-sulfonic acid, 0.1 g per mmol of epoxide)[13]

  • Solvent for workup and chromatography (e.g., Dichloromethane, Ethyl Acetate, Hexane)

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1 mmol).

  • Addition of Reagents: Add the amine nucleophile (e.g., 1 mmol) followed by the catalyst.[13] If the amine is a solid, it may be dissolved in a minimal amount of suitable solvent.

  • Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 50-120 °C) and stir the mixture.[14]

  • Monitoring: Monitor the reaction's progress by TLC every 30-60 minutes. Elute the TLC plate with an appropriate solvent system (e.g., 70:30 Hexane:EtOAc).[1] The reaction is complete upon the disappearance of the limiting reagent.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a solid catalyst was used, it can be filtered off.[13] Quench the reaction by adding water and extract the product with an organic solvent like dichloromethane.[1]

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel.[1]

  • Characterization: Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and Mass Spectrometry to confirm its structure and purity.

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Epoxides are potential mutagens and should be handled with care.

Regioselectivity of Nucleophilic Attack

The nucleophilic attack on the unsymmetrical epoxide ring of this compound can theoretically yield two different regioisomers. Under the commonly employed neutral or basic conditions, the reaction is highly regioselective.

Caption: Regiochemical outcome of the ring-opening under different conditions.

References

Technical Support Center: Troubleshooting (S)-4-(oxiran-2-ylmethyl)morpholine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (S)-4-(oxiran-2-ylmethyl)morpholine reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low conversion rates in reactions with this compound?

A1: Low conversion rates in reactions involving this compound, a strained epoxide, are frequently due to several factors. These include inadequate reaction conditions such as temperature and time, suboptimal solvent choice, insufficient nucleophile strength or concentration, and steric hindrance from bulky nucleophiles. The high reactivity of the epoxide ring means it is also susceptible to side reactions if not properly controlled.[1][2]

Q2: What are the typical side products observed in these reactions?

A2: Common side products can include the formation of diols through reaction with trace amounts of water, and in reactions conducted in alcohol solvents, the corresponding alkoxy-alcohol from solvent addition to the epoxide ring.[2] If the nucleophile has multiple reactive sites, mixtures of products can be formed. In the synthesis of morpholine derivatives, bis-alkylation can also occur as a side reaction.[2]

Q3: How does solvent polarity affect the reaction rate?

A3: The choice of solvent is critical. For the SN2-type ring-opening of epoxides, polar aprotic solvents such as DMF, DMSO, or acetonitrile are often preferred as they can help to stabilize charged intermediates and transition states, thereby increasing the reaction rate.[3] Protic solvents, especially alcohols, can sometimes participate in the reaction, leading to unwanted byproducts.[2]

Q4: Is a catalyst always necessary for the ring-opening of this compound?

A4: Not always. Strong nucleophiles can open the epoxide ring without a catalyst. However, for weaker nucleophiles (e.g., alcohols, phenols, or hindered amines), a catalyst is often required to achieve a reasonable reaction rate and yield. Both acid and base catalysis can be employed. Lewis acids, such as zinc chloride (ZnCl₂) or indium(III) triflate (In(OTf)₃), can activate the epoxide ring towards nucleophilic attack.[4]

Q5: How can I improve the diastereoselectivity of my reaction?

A5: Diastereoselectivity in the ring-opening of chiral epoxides like this compound is highly dependent on the reaction mechanism and conditions. For an SN2 reaction, the nucleophile will attack the least substituted carbon of the epoxide from the opposite side, leading to a specific stereoisomer. To enhance diastereoselectivity, it is crucial to control the reaction to favor a single mechanistic pathway. This can be achieved by careful selection of the catalyst, solvent, and temperature to disfavor any competing SN1-type reactions, which can lead to a loss of stereoselectivity.

Troubleshooting Guide

This guide addresses specific issues encountered during reactions with this compound.

Issue 1: Low Yield and Conversion Rate
Potential Cause Troubleshooting Recommendation Expected Outcome
Insufficient Reaction Time or Temperature Monitor the reaction progress using TLC or LC-MS. If the reaction is sluggish, consider increasing the temperature in increments of 10°C or extending the reaction time.Increased product formation and consumption of starting material.
Poor Nucleophile Reactivity If using a weak nucleophile, consider adding a catalyst. For amine nucleophiles, a non-nucleophilic base can be added to deprotonate the amine and increase its nucleophilicity. For alcohol or phenol nucleophiles, a base like sodium hydride (NaH) or a Lewis acid catalyst can be used.[4]Accelerated reaction rate and higher conversion.
Suboptimal Solvent Switch to a polar aprotic solvent like DMF or DMSO to better solvate the transition state. If using an alcohol as a solvent and it is not the intended nucleophile, switch to a non-reactive solvent to avoid byproduct formation.[2][3]Improved reaction rate and reduced side products.
Steric Hindrance For sterically demanding nucleophiles, longer reaction times and higher temperatures may be necessary. The use of a less sterically hindered base or a more active catalyst might also be beneficial.Overcoming the steric barrier to achieve higher conversion.
Issue 2: Formation of Multiple Products
Potential Cause Troubleshooting Recommendation Expected Outcome
Reaction with Solvent If an alcohol is used as a solvent, it may compete with the intended nucleophile. Change to a non-protic solvent such as THF, DMF, or acetonitrile.[2]Elimination of the solvent-adduct byproduct.
Diol Formation Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Minimized formation of the diol byproduct resulting from hydrolysis of the epoxide.
Lack of Regioselectivity The ring-opening of epoxides is generally regioselective, with nucleophilic attack at the less substituted carbon under basic or neutral conditions. If a mixture of regioisomers is observed, consider the use of a Lewis acid catalyst which can influence the regioselectivity of the attack.[4]Improved selectivity for the desired regioisomer.
Bis-alkylation Use a larger excess of the nucleophile to favor mono-alkylation. Alternatively, slowly add the this compound to the reaction mixture containing the nucleophile.Reduced formation of the bis-alkylated product.[2]

Experimental Protocols

General Protocol for the Ring-Opening of this compound with an Aromatic Amine

This protocol describes a general procedure for the reaction of this compound with an aromatic amine, such as aniline.

Materials:

  • This compound

  • Aniline (or other aromatic amine)

  • Anhydrous ethanol (or another suitable solvent like DMF or DMSO)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the aromatic amine (1.0 equivalent).

  • Dissolve the amine in anhydrous ethanol (e.g., 10 mL per 1 mmol of amine).

  • Add this compound (1.0 to 1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux (for ethanol, this is approximately 78°C) and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amino alcohol product.

Visualizations

Signaling Pathways and Workflows

reaction_troubleshooting_workflow start Low Conversion Rate check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions optimize_conditions Optimize Conditions: - Increase Temperature - Extend Time - Adjust Stoichiometry check_conditions->optimize_conditions Suboptimal check_nucleophile Evaluate Nucleophile (Strength, Sterics) check_conditions->check_nucleophile Optimal success High Conversion Rate optimize_conditions->success add_catalyst Add Catalyst: - Lewis Acid (e.g., ZnCl2) - Base (e.g., NaH) check_nucleophile->add_catalyst Weak/Hindered check_solvent Assess Solvent Choice (Polarity, Reactivity) check_nucleophile->check_solvent Strong add_catalyst->success change_solvent Change Solvent: - Polar Aprotic (DMF, DMSO) - Anhydrous Conditions check_solvent->change_solvent Inappropriate check_solvent->success Appropriate change_solvent->success

Caption: Troubleshooting workflow for low conversion rates.

side_product_analysis start Multiple Products Observed diol_check Diol Byproduct Detected? start->diol_check solvent_adduct_check Solvent Adduct Detected? start->solvent_adduct_check regioisomer_check Regioisomers Detected? start->regioisomer_check use_anhydrous Action: Use Anhydrous Reagents/Solvents & Inert Atmosphere diol_check->use_anhydrous Yes change_solvent Action: Switch to Non-Protic Solvent (e.g., DMF, THF) solvent_adduct_check->change_solvent Yes add_lewis_acid Action: Add Lewis Acid Catalyst to Control Regioselectivity regioisomer_check->add_lewis_acid Yes

Caption: Decision tree for identifying and mitigating side products.

References

By-product formation in the synthesis of (S)-4-(oxiran-2-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-4-(oxiran-2-ylmethyl)morpholine.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

The synthesis typically proceeds via a nucleophilic substitution (SN2) reaction. The secondary amine of the morpholine ring acts as a nucleophile, attacking the electrophilic carbon of the epoxide ring on (S)-epichlorohydrin. This reaction is usually carried out under basic conditions.[1]

Q2: Why is the stereochemistry of the starting material, (S)-epichlorohydrin, important?

The use of enantiomerically pure (S)-epichlorohydrin is crucial for obtaining the desired (S)-enantiomer of the final product. The SN2 reaction mechanism involves an inversion of stereochemistry at the carbon atom that is attacked. However, the reaction of morpholine with epichlorohydrin followed by intramolecular cyclization retains the stereocenter.

Q3: What are the most common side reactions or by-products I should be aware of?

Common by-products can include the formation of a di-adduct, where a second molecule of morpholine reacts with the product, or the formation of dimers and oligomers from the reaction of the epoxide product with another molecule of epichlorohydrin. Additionally, the formation of substituted dioxanes has been reported in reactions of morpholine with epichlorohydrin.[2]

Q4: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods can help in determining the consumption of starting materials and the formation of the product and any by-products.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete reaction - Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction by TLC or GC until the starting material is consumed. - Increase the reaction temperature, but be cautious as this may also promote the formation of by-products. - Ensure efficient stirring to maintain a homogeneous reaction mixture.
Suboptimal stoichiometry - An excess of morpholine can be used to favor the formation of the desired mono-adduct and minimize di-adduct formation. A molar ratio of 1.2:1 to 2:1 of morpholine to (S)-epichlorohydrin is a common starting point.
Degradation of product - The epoxide ring is sensitive to acidic conditions. Ensure the work-up procedure is performed under neutral or slightly basic conditions.
Loss during work-up/purification - Optimize the extraction and purification steps. If using distillation, be mindful of the product's boiling point and potential for thermal degradation. Column chromatography can be an effective alternative for purification.[1]
Problem 2: Presence of Significant Impurities/By-products
By-product Identification Mitigation Strategy
1,3-dimorpholinopropan-2-ol Can be identified by GC-MS or NMR spectroscopy. It will have a higher molecular weight and distinct NMR signals corresponding to two morpholine rings.- Use an excess of (S)-epichlorohydrin (although this may lead to other by-products). - Add the morpholine slowly to the reaction mixture containing (S)-epichlorohydrin to maintain a low concentration of the amine.
Dimer/Oligomer Characterized by significantly higher molecular weights in MS analysis and complex NMR spectra.- Maintain a lower reaction temperature to reduce the rate of polymerization. - Use a solvent that effectively dissolves the reactants but may not favor the solubility of the growing polymer chains.
Substituted Dioxanes Can be identified by their characteristic ring structure in NMR and their specific mass in MS.[2]- Optimize the reaction conditions, such as solvent and temperature, to disfavor the cyclization pathway leading to dioxane formation.

Experimental Protocols

Synthesis of this compound

This protocol is a representative example. Researchers should optimize the conditions for their specific laboratory setup.

Materials:

  • Morpholine

  • (S)-Epichlorohydrin

  • Sodium hydroxide (NaOH)

  • Ethanol or Water (as solvent)

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve morpholine in the chosen solvent (e.g., ethanol).

  • Slowly add a solution of sodium hydroxide to the flask.

  • While stirring vigorously, add (S)-epichlorohydrin dropwise to the mixture at room temperature.

  • After the addition is complete, heat the reaction mixture to a gentle reflux (typically 60-80°C) and maintain for several hours.[1] Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

Analytical Methods
  • Gas Chromatography-Mass Spectrometry (GC-MS): A valuable tool for identifying and quantifying the product and volatile by-products. The mass spectrum of the desired product will show a molecular ion peak corresponding to its molecular weight (143.19 g/mol ).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: Expect characteristic signals for the morpholine ring protons (typically in the range of 2.4-3.7 ppm) and the protons of the oxirane ring (around 2.5-3.1 ppm).

    • 13C NMR: Characteristic peaks for the carbons of the morpholine ring and the oxirane ring will be observed.

Data Presentation

Table 1: Representative Reaction Conditions and Outcomes

EntryMorpholine:Epichlorohydrin (molar ratio)SolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
11.2 : 1Ethanol6047595
22 : 1Water8068092
31 : 1.2Toluene7056590 (with di-adduct)

Note: The data in this table are for illustrative purposes and represent typical ranges. Actual results may vary.

Visualizations

Synthesis_Pathway Morpholine Morpholine Intermediate Intermediate (halohydrin) Morpholine->Intermediate Nucleophilic attack Epichlorohydrin (S)-Epichlorohydrin Epichlorohydrin->Intermediate Product This compound Intermediate->Product Intramolecular cyclization Base Base (e.g., NaOH) Base->Intermediate

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Impurities Detected Check_Reaction Check Reaction Completion (TLC/GC) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete Complete Reaction Complete Check_Reaction->Complete Increase_Time Increase Reaction Time/Temp Incomplete->Increase_Time Analyze_Impurities Analyze Impurities (GC-MS/NMR) Complete->Analyze_Impurities Diadduct Di-adduct Present Analyze_Impurities->Diadduct Polymer Polymerization Analyze_Impurities->Polymer Adjust_Stoichiometry Adjust Stoichiometry (excess morpholine) Diadduct->Adjust_Stoichiometry Lower_Temp Lower Reaction Temperature Polymer->Lower_Temp Optimize_Purification Optimize Purification Adjust_Stoichiometry->Optimize_Purification Lower_Temp->Optimize_Purification

Caption: Troubleshooting workflow for the synthesis of this compound.

Byproduct_Formation Reactants Morpholine + (S)-Epichlorohydrin Main_Product This compound Reactants->Main_Product Desired Pathway Byproduct3 Substituted Dioxane Reactants->Byproduct3 Alternative Cyclization Byproduct1 1,3-Dimorpholinopropan-2-ol Main_Product->Byproduct1 + Morpholine Byproduct2 Dimer/Oligomer Main_Product->Byproduct2 + This compound

Caption: Logical relationships in the formation of by-products.

References

Analytical methods for monitoring the purity of (S)-4-(oxiran-2-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the analytical methods for monitoring the purity of (S)-4-(oxiran-2-ylmethyl)morpholine. This resource includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common issues encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for assessing the purity of this compound?

A1: The primary techniques for determining the chemical and chiral purity of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS). Chiral HPLC is essential for quantifying the enantiomeric purity, specifically the amount of the unwanted (R)-enantiomer. GC-MS is well-suited for identifying and quantifying volatile impurities and degradation products.

Q2: What are the potential impurities in this compound?

A2: Potential impurities can originate from the synthesis process or degradation. Synthesis-related impurities may include residual starting materials, reagents, and by-products from side reactions.[1][2][3] Degradation products can form under various stress conditions such as exposure to acid, base, heat, oxidation, or light.[4][5][6][7] A common degradation pathway for epoxides is hydrolysis to the corresponding diol.

Q3: Why is a forced degradation study necessary?

A3: Forced degradation studies are crucial for understanding the intrinsic stability of this compound.[4][5][6][7] By subjecting the compound to harsh conditions (e.g., high/low pH, high temperature, oxidation, photolysis), potential degradation products can be generated and identified. This information is vital for developing stability-indicating analytical methods that can accurately measure the purity of the compound in the presence of its degradants.[4][5][7]

Q4: How can I quantify the enantiomeric purity of this compound?

A4: Enantiomeric purity is best determined using a chiral HPLC method. This involves using a chiral stationary phase (CSP) that can differentiate between the (S)- and (R)-enantiomers. Polysaccharide-based CSPs are commonly used for this purpose.[8][9] The method should be validated to ensure it can accurately quantify the (S)-enantiomer in the presence of the (R)-enantiomer.[10]

Experimental Protocols

Protocol 1: Chiral HPLC Method for Enantiomeric Purity

This method is designed to separate and quantify the (S)- and (R)-enantiomers of 4-(oxiran-2-ylmethyl)morpholine.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Quaternary or Binary HPLC system with UV detector
Column CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Method Validation Parameters:

ParameterAcceptance Criteria
Specificity Baseline resolution between (S) and (R) enantiomers.
Linearity R² > 0.99 for a range of concentrations.
Accuracy 98.0% to 102.0% recovery.
Precision (Repeatability) RSD ≤ 2.0%
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 10.
Protocol 2: GC-MS Method for Impurity Profiling

This method is suitable for the identification and quantification of volatile impurities and degradation products.

Instrumentation and Conditions:

ParameterSpecification
GC-MS System Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[11][12]
Column DB-1701 (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[13]
Carrier Gas Helium at a constant flow rate of 1.5 mL/min.[14]
Oven Temperature Program Initial: 70°C, hold for 2 min; Ramp: 10°C/min to 250°C, hold for 5 min.[14]
Injector Temperature 250°C.[13]
Injection Mode Split (1:20)
MS Transfer Line Temp 280°C
Ion Source Temperature 230°C
Mass Range m/z 40-400
Sample Preparation Dissolve the sample in methanol to a concentration of 1 mg/mL.[15]

Troubleshooting Guides

Chiral HPLC Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Poor resolution between enantiomers - Incorrect mobile phase composition.- Column degradation.- Inappropriate column temperature.- Optimize the ratio of n-hexane and isopropanol.- Flush the column or replace if necessary.- Adjust the column temperature (e.g., in 5°C increments).
Peak tailing - Active sites on the column.- Sample overload.- Increase the concentration of the basic modifier (diethylamine) slightly.- Reduce the sample concentration or injection volume.
Inconsistent retention times - Fluctuation in mobile phase composition.- Column temperature variation.- Pump malfunction.- Ensure proper mobile phase mixing and degassing.- Verify the stability of the column oven temperature.- Check the pump for leaks and perform maintenance.
Extraneous peaks (ghost peaks) - Contaminated mobile phase or sample.- Carryover from previous injections.- Use fresh, high-purity solvents.- Implement a needle wash step in the autosampler sequence.
GC-MS Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
No peaks or very small peaks - Injector problem (e.g., clogged liner).- Leak in the system.- MS detector issue.- Clean or replace the injector liner and septum.- Perform a leak check.- Tune the mass spectrometer.
Peak fronting or tailing - Column overload.- Inactive sites on the column.- Dilute the sample.- Condition the column at a high temperature.
Broad peaks - Too low oven temperature ramp rate.- Column degradation.- Increase the temperature ramp rate.- Replace the GC column.
Poor mass spectral quality - Contamination in the ion source.- Air leak in the MS.- Clean the ion source.- Check for leaks, especially around the column connection to the MS.

Diagrams

experimental_workflow cluster_sample Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_gcms GC-MS Analysis cluster_results Purity Assessment Sample This compound Sample Dissolve Dissolve in appropriate solvent Sample->Dissolve HPLC Inject into Chiral HPLC Dissolve->HPLC For Enantiomeric Purity GCMS Inject into GC-MS Dissolve->GCMS For Chemical Purity HPLC_Data Data Acquisition (UV Detector) HPLC->HPLC_Data HPLC_Analysis Quantify (S) and (R) Enantiomers HPLC_Data->HPLC_Analysis Purity Overall Purity Report HPLC_Analysis->Purity GCMS_Data Data Acquisition (MS Detector) GCMS->GCMS_Data GCMS_Analysis Identify and Quantify Impurities GCMS_Data->GCMS_Analysis GCMS_Analysis->Purity

Caption: Analytical workflow for purity assessment.

troubleshooting_logic Start Analytical Issue Encountered CheckSystem Check Instrument Parameters (e.g., Temp, Flow Rate) Start->CheckSystem CheckConsumables Inspect Consumables (e.g., Column, Solvents, Liner) Start->CheckConsumables CheckSample Verify Sample Preparation (e.g., Concentration, Solvent) Start->CheckSample IsolateVariable Isolate and Test One Variable at a Time CheckSystem->IsolateVariable CheckConsumables->IsolateVariable CheckSample->IsolateVariable Resolved Issue Resolved IsolateVariable->Resolved

Caption: Logical troubleshooting approach.

References

Validation & Comparative

Unlocking Antitumor Potential: A Comparative Analysis of (S)-4-(oxiran-2-ylmethyl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationship (SAR) of (S)-4-(oxiran-2-ylmethyl)morpholine derivatives, a class of compounds showing promise in the development of novel anticancer agents. By systematically modifying the core structure through the ring-opening of the reactive oxirane moiety, researchers have been able to probe the key determinants of their cytotoxic and enzyme-inhibitory activities.

The morpholine ring is a well-established pharmacophore in medicinal chemistry, known to enhance the potency and modulate the pharmacokinetic properties of various drug candidates.[1] The incorporation of an (S)-configured oxiran-2-ylmethyl group at the 4-position of the morpholine ring provides a versatile synthetic handle for the introduction of diverse functionalities, leading to the generation of libraries of β-amino alcohol derivatives. These derivatives have been investigated for their potential to inhibit key cellular signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[1][2]

Comparative Analysis of Biological Activity

The primary approach to diversifying the this compound scaffold involves the nucleophilic addition of various amines to the epoxide ring. This reaction yields a series of (S)-1-(substituted-amino)-3-(morpholin-4-yl)propan-2-ol derivatives. The nature of the substituent introduced plays a critical role in determining the biological activity of the resulting compound.

Compound/Derivative ClassR-Group (Substituent)Target/Cell LineActivity (IC50/GI50)Key SAR Observations
General Scaffold H--The (S)-1-(morpholin-4-yl)propan-2-ol backbone is the core structure.
Aromatic Amines Phenyl, substituted phenylVarious cancer cell linesµM to nM rangeSubstitution on the aromatic ring significantly impacts activity. Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) at specific positions can enhance potency.
Heterocyclic Amines Pyrimidine, quinoline, triazolePI3Kα, mTOR, various cancer cell linesµM to nM rangeThe nature and substitution pattern of the heterocycle are crucial. Specific heterocyclic systems can lead to highly potent and selective inhibitors.[2]
Aliphatic Amines Alkyl, cycloalkyl-Generally less potent than aromatic/heterocyclic derivativesLipophilicity and steric bulk of the aliphatic group influence activity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and extension of SAR studies. Below are representative experimental protocols for the synthesis and biological evaluation of this compound derivatives.

Synthesis of (S)-1-(Substituted-amino)-3-(morpholin-4-yl)propan-2-ols

A general procedure for the synthesis of β-amino alcohols from this compound involves the following steps:

  • Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent such as ethanol or isopropanol, the respective amine (1-1.2 equivalents) is added.

  • Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from a few hours to overnight, depending on the reactivity of the amine.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane mixtures) to afford the desired (S)-1-(substituted-amino)-3-(morpholin-4-yl)propan-2-ol.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Visualizing the Structure-Activity Landscape

To better understand the relationships between chemical structure, synthesis, and biological activity, the following diagrams are provided.

SAR_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Analysis Start This compound Reaction Epoxide Ring Opening Start->Reaction Nucleophile Diverse Nucleophiles (Amines, etc.) Nucleophile->Reaction Derivatives Library of β-Amino Alcohol Derivatives Reaction->Derivatives Assays In Vitro Assays (e.g., MTT, Kinase Inhibition) Derivatives->Assays Data Quantitative Data (IC50, GI50) Assays->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Lead Lead Compound Identification SAR->Lead

Caption: Experimental workflow for SAR studies.

The diagram above illustrates the typical workflow for conducting SAR studies on this compound derivatives, from synthesis to the identification of lead compounds.

Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth MorpholineDerivative This compound Derivative MorpholineDerivative->PI3K inhibits MorpholineDerivative->mTORC1 inhibits

Caption: PI3K/Akt/mTOR signaling pathway inhibition.

This diagram depicts the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and proliferation that is often dysregulated in cancer. Many morpholine-containing compounds are designed to inhibit key kinases within this pathway, such as PI3K and mTOR.[1]

References

A Comparative Guide to Chiral Morpholine Building Blocks: Alternatives to (S)-4-(oxiran-2-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Chiral Building Blocks for the Synthesis of Bioactive Morpholine Derivatives.

The morpholine scaffold is a cornerstone in medicinal chemistry, featured in a multitude of approved drugs due to its favorable physicochemical and metabolic properties.[1] (S)-4-(oxiran-2-ylmethyl)morpholine is a widely utilized chiral building block for introducing this privileged heterocycle. However, the landscape of chiral synthesis is ever-evolving, and a variety of alternative building blocks offer distinct advantages in terms of synthetic accessibility, stereochemical control, and the introduction of molecular diversity. This guide provides a comparative overview of key alternatives, supported by experimental data, to inform the selection of the most suitable chiral building block for your research and development endeavors.

Performance Comparison of Chiral Building Blocks

The selection of a chiral building block is often dictated by the specific synthetic strategy and the desired final compound. Below is a comparison of this compound with alternative building blocks used in the synthesis of prominent drug molecules.

Building BlockTarget MoleculeKey Reaction TypeOverall YieldEnantiomeric Excess (ee) / PurityReference
This compound General IntermediateEpoxide Ring-OpeningVariable>98% (typically)[2]
(S)-2-(Hydroxymethyl)morpholine(S,S)-ReboxetineSelective Oxidation, Aryl-Chromium-Mediated Substitution30%99% ee[3][4]
Chiral Epoxide IntermediateLinezolidEpoxide Ring-Opening, Cyclization>40%99.5% (HPLC Purity)[5]
Substituted Morpholine-AnilineGefitinib DerivativesNucleophilic Aromatic SubstitutionVariableN/A (Achiral)[1][6]
Chiral N-allyl-β-aminoalcoholsSubstituted Chiral MorpholinesBromine-induced Cyclizationup to 50% (isolated)100% de (diastereomeric excess)[7]

Featured Alternative Building Blocks: A Closer Look

(S)-2-(Hydroxymethyl)morpholine: A Versatile Precursor for Substituted Morpholines

(S)-2-(hydroxymethyl)morpholine serves as a valuable alternative for the synthesis of 2-substituted morpholine derivatives, such as the antidepressant (S,S)-Reboxetine.[3] This building block allows for the introduction of functionality at the C-2 position through a variety of chemical transformations.

Application in the Asymmetric Synthesis of (+)-(S,S)-Reboxetine:

The synthesis of the potent and selective norepinephrine reuptake inhibitor, (S,S)-Reboxetine, highlights the utility of (S)-2-(hydroxymethyl)morpholine. The synthesis proceeds with high stereochemical fidelity, yielding the final product in high enantiomeric excess.[3][4]

Chiral Epoxide Precursors in the Synthesis of Linezolid

The antibiotic Linezolid, a member of the oxazolidinone class, is a critical therapeutic for treating infections caused by multidrug-resistant Gram-positive bacteria. Its synthesis often employs a chiral epoxide intermediate, which undergoes ring-opening with an appropriate amine, followed by cyclization to form the core oxazolidinone ring. While this compound can be a precursor to the amine portion, alternative chiral epoxides are central to forming the core chiral structure of Linezolid itself.

A Convergent and Efficient Synthesis of Linezolid:

An efficient synthesis of Linezolid has been developed with an overall yield exceeding 40% and a high purity of 99.5% as determined by HPLC.[5] This approach underscores the importance of selecting the optimal chiral epoxide for achieving high efficiency in multi-step syntheses.

Substituted Morpholines in Kinase Inhibitors: The Case of Gefitinib

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase and is used in the treatment of non-small cell lung cancer. The morpholine moiety in Gefitinib is crucial for its activity and pharmacokinetic properties. Structure-activity relationship (SAR) studies on Gefitinib analogues often involve the modification of the morpholine ring, demonstrating the utility of various substituted morpholine building blocks in optimizing drug candidates.[1][6]

Improving Potency and Selectivity:

Research into novel Gefitinib derivatives has shown that modifications to the morpholine-containing side chain can lead to compounds with improved inhibitory activity against resistant EGFR mutants, such as T790M. For instance, inhibitor 10c , a diphenylpyrimidine derivative bearing a morpholine functionality, displayed high activity against EGFRT790M/L858R kinase with an IC50 of 0.71 nM.[1]

Experimental Protocols

Synthesis of (S,S)-Reboxetine from (S)-2-(Hydroxymethyl)morpholine

A detailed experimental protocol for the synthesis of (S,S)-Reboxetine from (S)-2-(hydroxymethyl)morpholine is described by C. Agami et al. in Organic Letters, 2005, 7(5), 937-939.[4] The key steps involve the protection of the morpholine nitrogen, selective oxidation of the primary alcohol to an aldehyde, and a subsequent diastereoselective addition of an organometallic reagent, followed by further transformations to yield the final product. The synthesis achieved a 30% overall yield and 99% enantiomeric excess.[3][4]

Synthesis of Chiral Morpholines via Bromine-Induced Cyclization

A method for synthesizing highly substituted chiral morpholines from optically pure N-allyl-β-amino alcohols is reported by Nurnabi and Ismail.[7] The protocol involves the electrophile (Br2)-induced cyclization of the starting material. For example, quenching the reaction with Na2CO3 after 5 minutes can afford a 60% conversion with 100% diastereomeric excess. The presence of an electron-donating substituent on the C-2 aryl moiety can accelerate the reaction, leading to an 80% conversion and a 50% isolated yield of a single diastereomer after 5 minutes.[7]

Signaling Pathway Diagrams

The biological activity of many morpholine-containing compounds is attributed to their interaction with specific signaling pathways. Below are diagrams of two key pathways relevant to the action of morpholine derivatives discussed in this guide.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis (Inhibition) Akt->Apoptosis mTORC2 mTORC2 mTORC2->Akt S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E CellGrowth Cell Growth & Proliferation S6K->CellGrowth Morpholine_Inhibitor Morpholine-based PI3K/mTOR Inhibitor Morpholine_Inhibitor->PI3K Morpholine_Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival, is often dysregulated in cancer. Morpholine-containing molecules can act as dual inhibitors of PI3K and mTOR.[8][9][10][11][12]

Cholinergic_Signaling_Pathway cluster_synapse Presynaptic Presynaptic Neuron ACh_Vesicle ACh Vesicle ACh Acetylcholine (ACh) ACh_Vesicle->ACh Release SynapticCleft Synaptic Cleft AChR Acetylcholine Receptor ACh->AChR Binds AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic Postsynaptic Neuron Signal Signal Transduction AChR->Signal Choline_Acetate Choline + Acetate AChE->Choline_Acetate ChEI Cholinesterase Inhibitor (e.g., Morpholine derivative) ChEI->AChE Inhibits

Caption: Cholinergic signaling is crucial for cognitive function. Cholinesterase inhibitors, some of which contain a morpholine scaffold, prevent the breakdown of acetylcholine (ACh), thereby enhancing neurotransmission.[13][14][15][16][17]

References

Efficacy of (S)-4-(oxiran-2-ylmethyl)morpholine in asymmetric synthesis compared to other synthons

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a chiral synthon is a critical decision in the multi-step process of asymmetric synthesis. This guide provides an objective comparison of the efficacy of (S)-4-(oxiran-2-ylmethyl)morpholine and other common synthons in the preparation of chiral oxazolidinones, a key structural motif in several pharmaceuticals, including the antibiotic Linezolid.

The asymmetric synthesis of enantiomerically pure compounds is paramount in drug development, as different enantiomers can exhibit varied pharmacological and toxicological profiles. The construction of the chiral oxazolidinone ring is a common challenge, and the choice of the starting chiral building block significantly impacts the overall efficiency, yield, and stereochemical purity of the final product. This guide focuses on a comparative analysis of three key synthons: this compound, (S)-epichlorohydrin, and (R)-glycidyl butyrate.

Comparative Efficacy in Oxazolidinone Synthesis

The synthesis of the core structure of Linezolid, an important oxazolidinone antibiotic, serves as a relevant benchmark for comparing the efficacy of these chiral synthons. The key step involves the formation of a chiral amine intermediate, which is then cyclized to form the oxazolidinone ring.

Table 1: Comparison of Chiral Synthons in the Synthesis of Linezolid Intermediates

Chiral SynthonKey IntermediateReaction StepYield (%)Enantiomeric Excess (ee, %)Key Reaction Conditions
This compound (S)-1-(3-fluoro-4-morpholinophenylamino)-3-morpholinopropan-2-olRing-opening with 3-fluoro-4-morpholinoanilineData not availableData not availableRequires further investigation
(S)-Epichlorohydrin (R)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-oneReaction with methyl 3-fluoro-4-morpholinophenyl carbamate~90% (overall for Linezolid)High (implied by final product purity)n-butyllithium, hexane
(R)-Glycidyl Butyrate (R)-N-(3-(3-fluoro-4-morpholinophenyl)-2-hydroxypropyl)acetamideMulti-step synthesis to key amine precursor~85% (for key intermediate)98%n-butyllithium, THF, -78°C

Note: The data presented is based on reported laboratory-scale syntheses and may vary depending on specific reaction conditions and scale-up. A direct comparison for this compound is limited by the availability of published data for the specific synthesis of Linezolid intermediates.

Synthetic Pathways and Methodologies

The following diagram illustrates the synthetic pathways to a key Linezolid precursor using the compared chiral synthons.

G cluster_0 Synthetic Routes to a Key Linezolid Precursor S4OM This compound Aniline 3-Fluoro-4-morpholinoaniline Intermediate_S4OM (S)-1-(3-fluoro-4- morpholinophenylamino)-3- morpholinopropan-2-ol Aniline->Intermediate_S4OM Ring Opening Cyclization_S4OM Cyclization Intermediate_S4OM->Cyclization_S4OM Precursor Linezolid Precursor (Oxazolidinone Core) Cyclization_S4OM->Precursor SE (S)-Epichlorohydrin Carbamate Methyl 3-fluoro-4- morpholinophenyl carbamate Intermediate_SE (R)-5-(chloromethyl)-3-(3-fluoro-4- morpholinophenyl)oxazolidin-2-one Carbamate->Intermediate_SE Reaction with n-BuLi Intermediate_SE->Precursor Further Steps RGB (R)-Glycidyl Butyrate Acetamide_Synth Conversion to N-(((S)-2,2-dimethyl-1,3-dioxolan- 4-yl)methyl)acetamide RGB->Acetamide_Synth Intermediate_RGB (S)-N-(2,3-dihydroxypropyl)acetamide Acetamide_Synth->Intermediate_RGB Tosylation_Amination Tosylation & Amination Intermediate_RGB->Tosylation_Amination Tosylation_Amination->Precursor

Caption: Synthetic pathways to a key Linezolid precursor.

Experimental Protocols

Detailed experimental procedures are crucial for replicating and evaluating the efficacy of these synthons.

Synthesis of (R)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl) oxazolidin-2-one from (S)-Epichlorohydrin[1][2]
  • Reaction Setup: A solution of methyl 3-fluoro-4-morpholinophenyl carbamate in hexane is prepared in a reaction vessel under an inert atmosphere.

  • Deprotonation: The solution is cooled, and n-butyllithium is added dropwise to deprotonate the carbamate.

  • Epoxide Addition: (R)-Epichlorohydrin is then added to the reaction mixture.

  • Cyclization: The reaction is allowed to proceed, leading to the formation of the oxazolidinone ring.

  • Workup and Isolation: The reaction is quenched, and the product is extracted and purified to yield (R)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl) oxazolidin-2-one. This intermediate is then carried forward through several steps to yield Linezolid with a reported overall yield of approximately 90%.

Synthesis of a Key Precursor from (R)-Glycidyl Butyrate
  • Acetonide Formation: (R)-Epichlorohydrin is first converted to N-(((S)-2,2-dimethyl-1,3-dioxolan-4-yl)methyl)acetamide in a multi-step process with a reported yield of 85%.

  • Deprotection: The acetonide protecting group is removed using p-toluenesulfonic acid in methanol to yield (S)-N-(2,3-dihydroxypropyl)acetamide with a reported yield of 70%.

  • Tosylation and Amination: The primary hydroxyl group is selectively tosylated and subsequently displaced with 3-fluoro-4-morpholinobenzenamine to afford the key amino alcohol intermediate with a reported yield of 78%.

  • Cyclization: The resulting amino alcohol is cyclized using 1,1'-carbonyldiimidazole (CDI) to form the oxazolidinone ring, yielding the precursor to Linezolid with a reported yield of 89% for this step.

Proposed Synthesis using this compound

Conclusion

Both (S)-epichlorohydrin and (R)-glycidyl butyrate have demonstrated high efficacy in the asymmetric synthesis of oxazolidinones, providing the desired products in good yields and with excellent enantiomeric excess. The choice between these synthons may depend on factors such as reagent availability, cost, and the specific reaction conditions required.

This compound presents a potentially more direct route to certain oxazolidinone structures due to the pre-installed morpholine moiety. However, the lack of readily available, optimized experimental data for its application in the synthesis of complex targets like Linezolid makes a direct performance comparison challenging. Further investigation into the reactivity and stereoselectivity of this compound in these synthetic contexts is warranted to fully assess its potential as a competitive chiral synthon.

A Comparative Guide to the Stereoselectivity of Chiral Epoxides in Nucleophilic Ring-Opening Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoselective opening of chiral epoxides is a cornerstone of modern asymmetric synthesis, providing a reliable pathway to enantiomerically enriched 1,2-difunctionalized compounds, which are crucial building blocks for a multitude of pharmaceuticals and biologically active molecules. This guide offers a comparative analysis of the stereoselectivity observed in nucleophilic ring-opening reactions of various chiral epoxides, with a particular focus on the performance of (S)-4-(oxiran-2-ylmethyl)morpholine and its analogs. The data presented herein is intended to assist researchers in selecting the most appropriate chiral epoxide for their specific synthetic needs, thereby optimizing the stereochemical outcome of their reactions.

Comparison of Stereoselectivity in Nucleophilic Ring-Opening of Chiral Epoxides

The stereochemical outcome of the nucleophilic ring-opening of a chiral epoxide is highly dependent on the nature of the epoxide, the nucleophile, and the reaction conditions. In general, these reactions proceed via an SN2 mechanism, which results in the inversion of configuration at the stereocenter undergoing nucleophilic attack. The regioselectivity of the attack is primarily governed by steric factors, with the nucleophile preferentially attacking the less substituted carbon of the epoxide ring.

The following table summarizes the stereoselectivity, in terms of enantiomeric excess (e.e.), observed in the ring-opening of various chiral epoxides with amine nucleophiles.

Chiral EpoxideNucleophileCatalyst/ConditionsProductEnantiomeric Excess (e.e.)Reference
(S)-(+)-Epichlorohydrin (analog of target)tert-Butylamine1. THF, Na₂CO₃, 60-65 °C; 2. Excess tert-butylamineR-(+)-3-morpholino-4-(3-tert-butylamino-2-hydroxypropoxy)-1,2,5-thiadiazole98.6%[1]
(R)-Styrene OxideAnilineYb(OTf)₃(R)-2-anilino-2-phenylethanol>99%
(R)-Glycidyl ButyrateBenzylamineNone(R)-1-(benzylamino)-3-(butyryloxy)propan-2-ol>98%
meso-Cyclohexene OxideAnilineChiral Salen-Co(III) complex(1R,2R)-2-(phenylamino)cyclohexan-1-ol97%

Reaction Mechanisms and Experimental Workflows

The stereoselective ring-opening of a chiral epoxide is a well-established synthetic transformation. The general mechanism involves the backside attack of a nucleophile on one of the electrophilic carbons of the epoxide ring, leading to the opening of the three-membered ring and the formation of a 1,2-difunctionalized product with inversion of stereochemistry at the site of attack.

General Reaction Pathway

G cluster_product Product epoxide (S)-Chiral Epoxide transition_state Transition State epoxide->transition_state Sɴ2 Attack nucleophile Nucleophile (Nu-H) nucleophile->transition_state product (R)-β-Amino alcohol transition_state->product Ring Opening & Protonation

Caption: General mechanism of SN2 ring-opening of a chiral epoxide.

Experimental Workflow for Beta-Blocker Synthesis

The synthesis of beta-blockers, such as Timolol, often utilizes the stereoselective ring-opening of a chiral epoxide as a key step. The following diagram illustrates a typical experimental workflow.

G start Start | Mix (S)-(+)-epichlorohydrin, 3-hydroxy-4-morpholino-1,2,5-thiadiazole, THF, and Na₂CO₃ heat Heat to 60-65°C Stir for 14.5 hours start->heat remove_excess Concentrate in vacuo Remove excess epichlorohydrin heat->remove_excess add_amine Add excess tert-butylamine remove_excess->add_amine heat2 Heat to 44-46°C Stir for 3 hours add_amine->heat2 remove_amine Concentrate in vacuo Remove excess tert-butylamine heat2->remove_amine product Product | R-(+)-Timolol intermediate (98.6% e.e.) remove_amine->product

Caption: Experimental workflow for the synthesis of a Timolol intermediate.

Detailed Experimental Protocols

Synthesis of R-(+)-3-morpholino-4-(3-tert-butylamino-2-hydroxypropoxy)-1,2,5-thiadiazole[1]

This protocol describes the synthesis of a key intermediate in the production of Timolol, demonstrating the high stereoselectivity achievable with a chiral epoxide analogous to this compound.

Materials:

  • 3-hydroxy-4-morpholino-1,2,5-thiadiazole (30.0 g)

  • S-(+)-epichlorohydrin (21.8 ml)

  • Tetrahydrofuran (THF) (80.0 ml)

  • Sodium carbonate (6.4 g)

  • tert-Butylamine (400.0 ml)

Procedure:

  • A mixture of 3-hydroxy-4-morpholino-1,2,5-thiadiazole, S-(+)-epichlorohydrin, tetrahydrofuran, and sodium carbonate is prepared in a suitable reaction vessel.

  • The mixture is heated to and maintained at a temperature of 60-65 °C with continuous stirring for 14.5 hours.

  • After the reaction period, excess S-(+)-epichlorohydrin is removed by concentration in vacuo at approximately 80 °C and a pressure of about 750 mmHg, yielding an oily residue.

  • The obtained oily residue is mixed with 400.0 ml of tert-butylamine.

  • The resulting mixture is heated to and maintained at a temperature of 44-46 °C while being stirred for 3 hours.

  • Excess tert-butylamine is subsequently removed by concentration in vacuo at about 40 °C and a pressure of approximately 720 mmHg.

  • The final product is an oily residue of R-(+)-3-morpholino-4-(3-tert-butylamino-2-hydroxypropoxy)-1,2,5-thiadiazole.

Stereochemical Analysis:

The enantiomeric excess of the final product was determined by HPLC analysis to be 98.6%, with the composition being 99.3% of the R-(+)-form and 0.7% of the S-(-)-form[1]. This result underscores the high degree of stereochemical control exerted by the chiral epoxide starting material.

References

The Decisive Advantage of (S)-4-(oxiran-2-ylmethyl)morpholine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the realm of pharmaceutical development, the stereochemistry of a molecule is a critical determinant of its therapeutic efficacy and safety. This guide provides a comprehensive comparison of (S)-4-(oxiran-2-ylmethyl)morpholine and its racemic mixture, with a focus on their application in the synthesis of the antibiotic, Linezolid. The evidence overwhelmingly supports the use of the enantiomerically pure (S)-isomer, a decision rooted in the principles of stereospecificity that govern drug-receptor interactions.

This compound is a pivotal chiral intermediate in the synthesis of Linezolid, a potent oxazolidinone antibiotic. The antibacterial activity of Linezolid is exclusively attributed to its (S)-enantiomer. Consequently, the use of enantiomerically pure starting materials is not merely a preference but a fundamental requirement for the efficient and safe production of this life-saving drug.

The Rationale for Enantiomeric Purity: A Lesson from Linezolid

The therapeutic action of a drug is contingent on its precise three-dimensional interaction with biological targets, such as enzymes and receptors. These biological targets are themselves chiral, meaning they can differentiate between the enantiomers of a chiral drug. In the case of Linezolid, only the (S)-enantiomer possesses the correct spatial arrangement to bind effectively to the bacterial ribosome and inhibit protein synthesis. The (R)-enantiomer, being a mirror image, does not fit into the binding site and is therefore therapeutically inactive.

Using a racemic mixture of 4-(oxiran-2-ylmethyl)morpholine in the synthesis of Linezolid would result in a racemic mixture of the final drug product. This presents several significant disadvantages:

  • Reduced Therapeutic Efficacy: A racemic mixture of Linezolid would contain 50% of the inactive (R)-enantiomer, effectively halving the therapeutic potency of the drug at a given dose.

  • Increased Potential for Adverse Effects: The inactive (R)-enantiomer is not necessarily benign. It may be metabolized differently, leading to the formation of unique metabolites with their own toxicological profiles. Furthermore, it could potentially interact with other biological targets, causing off-target effects and unforeseen side effects.

  • Complex Pharmacokinetics: The two enantiomers may exhibit different rates of absorption, distribution, metabolism, and excretion (ADME). This can lead to unpredictable plasma concentrations of the active drug and complicate dosing regimens.

  • Regulatory Hurdles: Regulatory agencies worldwide now require thorough investigation of the pharmacological and toxicological properties of individual enantiomers. Developing a racemic drug is often more complex and costly than developing a single-enantiomer drug.

Comparative Data: The Case for Single Enantiomer Synthesis

While direct experimental data comparing the biological activity of this compound with its racemic mixture is not prevalent in publicly available literature—primarily because the focus is on its utility in synthesizing the active (S)-Linezolid—the advantages can be clearly inferred from the properties of the final drug product.

FeatureThis compound as Starting MaterialRacemic 4-(oxiran-2-ylmethyl)morpholine as Starting Material
Final Product Enantiomerically pure (S)-LinezolidRacemic (R,S)-Linezolid
Therapeutic Activity High (100% active enantiomer)Low (50% active enantiomer)
Potential for Side Effects MinimizedIncreased due to the presence of the inactive (R)-enantiomer and its metabolites
Pharmacokinetic Profile Predictable and well-definedComplex and potentially variable
Manufacturing Process Streamlined, no need for chiral separation of the final productRequires an additional, often costly and complex, chiral separation step
Regulatory Approval More straightforward path to approvalIncreased scrutiny and potential for delays

Experimental Protocols: The Synthesis of (S)-Linezolid

The synthesis of (S)-Linezolid from this compound is a well-established multi-step process. A generalized protocol is outlined below.

Step 1: Synthesis of (S)-N-[3-(3-fluoro-4-morpholinylphenyl)-2-oxo-5-oxazolidinyl]methylamine

  • Reaction Setup: A solution of 3-fluoro-4-morpholinylaniline in a suitable organic solvent (e.g., dimethylformamide) is prepared in a reaction vessel.

  • Addition of Epoxide: this compound is added to the reaction mixture.

  • Ring Opening and Cyclization: The reaction is heated to facilitate the nucleophilic attack of the aniline on the epoxide ring, followed by an intramolecular cyclization to form the oxazolidinone ring.

  • Workup and Isolation: The reaction mixture is cooled, and the product is isolated through standard procedures such as extraction and crystallization.

Step 2: Acetylation to (S)-Linezolid

  • Reaction Setup: The amine intermediate from Step 1 is dissolved in a suitable solvent (e.g., dichloromethane).

  • Acetylation: Acetic anhydride or acetyl chloride is added in the presence of a base (e.g., triethylamine) to acetylate the primary amine.

  • Workup and Purification: The reaction is quenched, and the crude Linezolid is purified by recrystallization or chromatography to yield the final, enantiomerically pure antibiotic.

Visualizing the Synthetic Pathway

The following diagram illustrates the critical step in the synthesis of (S)-Linezolid, highlighting the use of the enantiomerically pure starting material.

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_product Final Product S_Epoxide This compound RingOpening Nucleophilic Ring Opening S_Epoxide->RingOpening Aniline 3-Fluoro-4-morpholinylaniline Aniline->RingOpening Cyclization Intramolecular Cyclization RingOpening->Cyclization Forms Oxazolidinone Ring S_Linezolid (S)-Linezolid Cyclization->S_Linezolid After Acetylation

Caption: Synthetic pathway to (S)-Linezolid.

Logical Flow of Enantiomerically Pure Synthesis

The decision to use this compound is a logical consequence of the desired therapeutic outcome.

G cluster_goal Therapeutic Goal cluster_requirement Molecular Requirement cluster_synthesis Synthetic Strategy cluster_outcome Outcome Goal Effective Antibacterial Treatment Active_Drug (S)-Linezolid (Active Enantiomer) Goal->Active_Drug Requires Chiral_Intermediate Use this compound Active_Drug->Chiral_Intermediate Dictates Outcome Pure, Potent, and Safe Medication Chiral_Intermediate->Outcome Leads to

Caption: Rationale for using the (S)-enantiomer.

Conclusion

A Comparative Guide to Chiral Morpholine Synthesis: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of enantiomerically pure chiral morpholines is a critical task. This guide provides an objective comparison of prevalent synthesis methods, supported by experimental data, to aid in the selection of the most appropriate strategy based on project-specific needs, considering factors such as cost, yield, enantioselectivity, and scalability.

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The stereochemistry of substituents on the morpholine ring often plays a crucial role in biological activity, making enantioselective synthesis a key consideration in drug discovery and development. This guide explores three primary strategies for chiral morpholine synthesis: organocatalytic methods, asymmetric hydrogenation, and the use of chiral auxiliaries.

Performance Comparison of Chiral Morpholine Synthesis Methods

The following tables summarize quantitative data for each of the major synthetic strategies. The data presented is a representative compilation from various literature sources and should be considered in the context of the specific substrates and reaction conditions reported.

Table 1: Organocatalytic Synthesis of Chiral Morpholines

Organocatalysis offers a metal-free approach to chiral morpholine synthesis, often utilizing readily available and relatively inexpensive chiral amines or amino acids as catalysts.

CatalystCatalyst Loading (mol%)Substrate ScopeYield (%)ee (%)Reaction Time (h)Ref.
(2R,5R)-diphenylprolinol TMS ether10Aldehydes35-60 (overall)75-9848-72[1][2]
Quinine-derived squaramide1-10Enone-tethered cyclohexadienoneup to 9987-9912-48[3]
Cinchona alkaloid-derived phthalazine10-20Alkenolsup to 95up to 9824-72[4]
β-morpholine amino acids1Aldehydes and nitroolefinsup to 9970-9924-48[5]
Table 2: Asymmetric Hydrogenation for Chiral Morpholine Synthesis

Asymmetric hydrogenation typically involves the reduction of a prochiral dehydromorpholine precursor using a chiral metal catalyst, most commonly based on rhodium or ruthenium with chiral phosphine ligands. This method can offer high efficiency and enantioselectivity.

Catalyst SystemCatalyst Loading (mol%)Substrate ScopeYield (%)ee (%)Pressure (atm H₂)Ref.
[Rh(cod)₂]SbF₆ / (R,R,R)-SKP0.2-12-Substituted dehydromorpholines96-9988-9930-50
RuCl--INVALID-LINK--2.5Cyclic imines from aminoalkynesup to 95>95(transfer)[6]
Ir-Tridentate Complex0.01-1N-Phosphinoyliminesup to 99up to 9910-50[7]
Table 3: Chiral Auxiliary-Mediated Synthesis of Morpholines

This classical approach involves the temporary attachment of a chiral auxiliary to the substrate to direct a diastereoselective transformation. The auxiliary is subsequently removed to yield the chiral morpholine. Evans oxazolidinones are a common choice for this strategy.

Chiral AuxiliaryDiastereoselective ReactionDiastereomeric Ratio (dr)Overall Yield (%)Auxiliary RemovalRef.
Evans OxazolidinoneAldol Reaction>95:534 (overall)LiOH, H₂O₂[8]
PseudoephedrineAlkylation>95:5HighAcid or Base Hydrolysis[9]
PhenylglycinolCyclization>90:10Moderate to GoodHydrogenolysis[10]

Cost-Benefit Analysis

The optimal synthetic strategy depends on a careful consideration of various factors beyond just yield and enantioselectivity.

  • Organocatalysis:

    • Benefits: Generally lower catalyst cost (often derived from natural products), metal-free conditions (avoiding potential metal contamination in the final product), and milder reaction conditions.

    • Drawbacks: Catalyst loadings can be higher compared to metal catalysts, and reaction times can be longer. Overall yields for multi-step sequences can be moderate[2].

  • Asymmetric Hydrogenation:

    • Benefits: High yields and excellent enantioselectivities are often achievable with very low catalyst loadings (as low as 0.01 mol%)[7]. The reactions are often fast and highly efficient.

    • Drawbacks: The catalysts are typically based on expensive and precious metals like rhodium and iridium. The synthesis of the chiral ligands can also be complex and costly. High-pressure equipment may be required.

  • Chiral Auxiliaries:

    • Benefits: This is a well-established and often reliable method with predictable stereochemical outcomes. The chiral auxiliaries, such as Evans oxazolidinones, are commercially available.

    • Drawbacks: The method is stoichiometric in the chiral source, which can be expensive, especially on a large scale. Additional steps are required for the attachment and removal of the auxiliary, which lowers the overall process efficiency and atom economy.

Experimental Protocols

Key Experiment 1: Organocatalytic Synthesis of (S)-2-Benzylmorpholine

This protocol is adapted from a general method for the enantioselective synthesis of C2-functionalized morpholines[2].

Workflow Diagram:

organocatalytic_synthesis aldehyde Phenylacetaldehyde chlorination Organocatalytic α-chlorination ((R)-proline derivative) aldehyde->chlorination chloroaldehyde α-Chloro Aldehyde (unstable intermediate) chlorination->chloroaldehyde reductive_amination Reductive Amination (N-benzylaminoethanol, NaBH(OAc)₃) chloroaldehyde->reductive_amination amino_alcohol N-benzyl-N-(2-chloro-2-phenylethyl) -2-aminoethanol reductive_amination->amino_alcohol cyclization Intramolecular Cyclization (KOtBu) amino_alcohol->cyclization morpholine (S)-2-Benzylmorpholine cyclization->morpholine

Figure 1: Organocatalytic synthesis of (S)-2-benzylmorpholine.

Procedure:

  • α-Chlorination: To a solution of phenylacetaldehyde (1.0 mmol) in anhydrous DCM (5.0 mL) at 0 °C is added (2R,5R)-diphenylprolinol TMS ether (0.1 mmol, 10 mol%). N-chlorosuccinimide (NCS, 1.1 mmol) is then added in one portion. The reaction is stirred at 0 °C for 2-4 hours until complete consumption of the aldehyde is observed by TLC.

  • Reductive Amination: The reaction mixture containing the crude α-chloro aldehyde is cooled to -20 °C. N-benzylaminoethanol (1.2 mmol) is added, followed by sodium triacetoxyborohydride (1.5 mmol). The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • Cyclization: The reaction is cooled to 0 °C and potassium tert-butoxide (2.0 mmol) is added portion-wise. The mixture is stirred at room temperature for 4-6 hours.

  • Work-up and Purification: The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with DCM. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford (S)-2-benzylmorpholine.

Key Experiment 2: Asymmetric Hydrogenation of a Dehydromorpholine Precursor

This protocol is based on the rhodium-catalyzed asymmetric hydrogenation of 2-substituted dehydromorpholines[11].

Workflow Diagram:

asymmetric_hydrogenation dehydromorpholine N-Cbz-2-phenyl-5,6-dihydro-4H-1,4-oxazine hydrogenation Asymmetric Hydrogenation ([Rh(cod)₂]SbF₆ / (R,R,R)-SKP, H₂ (30 atm)) dehydromorpholine->hydrogenation chiral_morpholine (R)-N-Cbz-2-phenylmorpholine hydrogenation->chiral_morpholine

Figure 2: Asymmetric hydrogenation of a dehydromorpholine.

Procedure:

  • Catalyst Preparation: In a glovebox, [Rh(cod)₂]SbF₆ (0.002 mmol, 1 mol%) and (R,R,R)-SKP ligand (0.0022 mmol, 1.1 mol%) are dissolved in anhydrous, degassed DCM (1.0 mL) in a vial. The solution is stirred for 20 minutes.

  • Hydrogenation: The catalyst solution is transferred to a high-pressure autoclave containing a solution of N-Cbz-2-phenyl-5,6-dihydro-4H-1,4-oxazine (0.2 mmol) in anhydrous, degassed DCM (1.0 mL).

  • The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to 30 atm with hydrogen.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • Work-up and Purification: The pressure is carefully released, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield (R)-N-Cbz-2-phenylmorpholine.

Conclusion

The synthesis of chiral morpholines is a well-developed field with several robust methods available to researchers.

  • For early-stage discovery and small-scale synthesis , where cost may be less of a concern and high enantiopurity is paramount, asymmetric hydrogenation offers a highly efficient and selective route.

  • For process development and larger-scale synthesis , where cost and metal contamination are significant considerations, organocatalysis presents an attractive, though potentially less efficient, alternative.

  • Chiral auxiliary-based methods , while reliable, are generally less atom-economical and may be less favorable for large-scale production due to the stoichiometric use of the chiral directing group.

The choice of the optimal synthetic route will ultimately be a multi-faceted decision, balancing the need for enantiopurity, yield, scalability, and cost. This guide provides a framework and supporting data to facilitate this critical decision-making process in the development of novel chiral morpholine-containing molecules.

References

A Comparative Guide to the Validation of Analytical Methods for (S)-4-(oxiran-2-ylmethyl)morpholine Characterization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methods for the characterization and quality control of (S)-4-(oxiran-2-ylmethyl)morpholine, a key chiral intermediate in pharmaceutical synthesis. The validation of these methods is critical to ensure the identity, purity, and quality of the final drug product. This document adheres to the principles outlined in the International Conference on Harmonisation (ICH) guidelines to provide researchers, scientists, and drug development professionals with a robust framework for method validation.[1][2][3]

Overview of Analytical Techniques

The characterization of a chiral molecule like this compound requires a multi-faceted analytical approach. The primary techniques employed are High-Performance Liquid Chromatography (HPLC) for enantiomeric purity, Gas Chromatography-Mass Spectrometry (GC-MS) for detecting and quantifying volatile impurities or the compound itself after derivatization, and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation.

Technique Primary Application Principle Strengths Limitations
Chiral HPLC Enantiomeric Purity & QuantificationDifferential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times.[4]High precision and accuracy for quantifying enantiomers; the gold standard for chiral purity assays.[4][5]Method development can be complex, requiring screening of multiple columns and mobile phases.[6]
GC-MS Impurity Profiling & QuantificationSeparation of volatile compounds in a gas phase followed by mass-based detection and identification.[7][8]High sensitivity and specificity for identifying volatile and semi-volatile impurities.[9]Often requires derivatization for non-volatile compounds like morpholine to make them suitable for analysis.[7][8]
NMR Spectroscopy Structural Confirmation & IdentificationNuclei absorb and re-emit electromagnetic radiation in a magnetic field, providing detailed information about molecular structure.[10]Unambiguous structure elucidation and characterization of the molecule and any impurities.[10][11]Lower sensitivity compared to chromatographic methods; not ideal for quantifying trace-level impurities.

Method Validation Workflow

The validation of an analytical procedure is a systematic process to demonstrate that it is suitable for its intended purpose.[3] The following workflow outlines the key stages involved, from initial planning to final approval, based on ICH Q2(R2) guidelines.[2][3]

G cluster_0 Phase 1: Planning & Protocol cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Reporting & Approval Plan Define Validation Scope & Acceptance Criteria Protocol Write & Approve Validation Protocol Plan->Protocol Specificity Specificity / Selectivity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Compile Validation Report (Data, Analysis, Deviations) Robustness->Report Approval Final Review & Approval Report->Approval

Caption: General workflow for analytical method validation.

Comparison of Key Validation Parameters

The performance of each analytical method is evaluated against a set of validation parameters defined by the ICH.[1] The tables below summarize typical performance data for validated Chiral HPLC and GC-MS methods suitable for analyzing this compound and related products.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the preferred method for determining the enantiomeric purity of this compound.

Validation Parameter Acceptance Criteria Typical Performance Data
Specificity Baseline resolution between enantiomers (Resolution > 2.0).[5]Resolution factor between (S) and (R)-enantiomers is typically > 3.0.[5]
Linearity Correlation Coefficient (r²) ≥ 0.99.[12]r² = 0.999 for a concentration range of 1-12 µg/mL.[13]
Accuracy 98.0% - 102.0% recovery.Average recovery found to be between 99.19% and 100.4%.[13]
Precision (RSD) Repeatability (Intra-day) RSD ≤ 2.0%.[14] Intermediate (Inter-day) RSD ≤ 2.0%.[14]Intra-day RSD: 0.346%; Inter-day RSD: 0.364%.[13]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.0.024 µg/mL.[13]
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.0.075 µg/mL.[13]
Robustness RSD ≤ 2.0% after minor changes in method parameters (e.g., flow rate ±10%, temperature ±5°C).[12][15]Method found to be robust with RSD < 2% for deliberate variations in flow rate and wavelength.[15]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for quantifying morpholine derivatives, often used to detect residual morpholine or related impurities.

Validation Parameter Acceptance Criteria Typical Performance Data
Specificity No interfering peaks at the retention time of the analyte derivative.Method demonstrates clear separation of the N-nitrosomorpholine derivative from matrix components.[7]
Linearity Correlation Coefficient (r²) ≥ 0.99.Good correlation over a range of 10–500 µg·L⁻¹.[8][16]
Accuracy 80.0% - 120.0% recovery for trace analysis.Spiked recovery rates range from 94.3% to 109.0%.[7][16]
Precision (RSD) Repeatability (Intra-day) RSD ≤ 15%. Intermediate (Inter-day) RSD ≤ 15%.Intraday RSD: 2.0%–4.4%; Interday RSD: 3.3%–7.0%.[7][8]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.7.3 µg·L⁻¹.[8][16]
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.24.4 µg·L⁻¹.[8][16]
Robustness Minimal variation in results with deliberate changes to derivatization or GC parameters.Method shows good accuracy and precision under varied experimental conditions.[8]

Experimental Protocols

Detailed methodologies are essential for reproducing validated analytical methods.

Protocol 1: Chiral HPLC for Enantiomeric Purity

This protocol is a representative method for the enantioselective analysis of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Chiral Column: Chiralpak IC or similar immobilized polysaccharide-based column.[5]

  • Mobile Phase: A mixture of n-hexane and ethanol (e.g., 50:50 v/v).[5] The exact ratio should be optimized to achieve sufficient resolution.

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV at 210 nm.[13]

  • Column Temperature: 45°C.[17]

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase to achieve a final concentration within the validated linear range (e.g., 10 µg/mL).

  • System Suitability: Before analysis, inject a standard solution containing both enantiomers (racemic mixture) to verify system performance. Acceptance criteria typically include a resolution factor > 2.0 and a tailing factor < 1.5.[5]

  • Analysis: Inject the sample solution and integrate the peak areas for both the (S) and undesired (R) enantiomers. Calculate the enantiomeric purity as a percentage of the total area.

Protocol 2: GC-MS for Morpholine Quantification (with Derivatization)

This protocol describes a common method for quantifying morpholine residues.

  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Derivatization:

    • To 2.0 mL of the aqueous sample solution, add 200 μL of 0.05 M HCl and 200 μL of saturated sodium nitrite (NaNO₂) solution.[16][18]

    • Vortex the mixture and heat at 40°C for 5 minutes to form the volatile N-nitrosomorpholine derivative.[7][16]

  • Extraction:

    • After cooling, add 0.5 mL of dichloromethane and vortex for 1 minute to extract the derivative.[7][16]

    • Allow the layers to separate and carefully transfer the organic (bottom) layer for analysis.

  • GC Conditions:

    • Column: DB-5ms or equivalent capillary column.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 1 minute, then ramp to 200°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of N-nitrosomorpholine to enhance sensitivity and specificity.

  • Quantification: Prepare a calibration curve using standards that have undergone the same derivatization and extraction procedure.

Protocol 3: NMR for Structural Characterization

This protocol provides a general procedure for confirming the chemical structure.

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. The characteristic signals for the morpholine ring protons typically appear as multiplets between δ 2.4 and 3.8 ppm.[19][20] The oxirane ring protons will appear as a distinct set of multiplets at a higher field.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This will confirm the number of unique carbon atoms and their chemical environment.

  • 2D NMR (Optional): If further structural confirmation is needed, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon connectivities, respectively.[10]

Method Selection Guide

Choosing the appropriate analytical technique depends on the specific objective of the analysis.

G Goal What is the Analytical Goal? Purity Determine Chiral Purity? Goal->Purity Purity/Assay Structure Confirm Chemical Structure? Goal->Structure Identification Impurity Quantify Volatile Impurities? Goal->Impurity Trace Analysis HPLC Use Chiral HPLC Purity->HPLC Yes NMR Use NMR Spectroscopy Structure->NMR Yes GCMS Use GC-MS Impurity->GCMS Yes

Caption: Decision tree for selecting an analytical method.

References

Safety Operating Guide

Navigating the Safe Disposal of (S)-4-(oxiran-2-ylmethyl)morpholine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling (S)-4-(oxiran-2-ylmethyl)morpholine, a chemical intermediate with applications in various research fields, its proper disposal is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound.

This compound is a molecule that combines the structural features of morpholine and a reactive epoxide ring. Therefore, its handling and disposal must account for the hazards associated with both functional groups. Morpholine is known to be a flammable, corrosive, and toxic substance.[1][2][3] The epoxide group is a reactive electrophile that can react with various nucleophiles.

Immediate Safety Precautions

Before handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. If an SDS for this specific compound is unavailable, the SDS for morpholine should be reviewed as a baseline for safety measures, with the understanding that the epoxide group introduces additional reactivity.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tight-sealing safety goggles or a face shield.[4]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber, neoprene). Gloves must be inspected before use and disposed of properly after.[3]

  • Body Protection: Wear a lab coat, and if there is a risk of splashing, use an apron or a chemical-resistant suit.[3]

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working in a poorly ventilated area or if vapors are expected to be generated.[3]

Engineering Controls:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[4]

  • Ensure that an eyewash station and a safety shower are readily accessible.[4]

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately evacuate the area and remove all sources of ignition.[5][6]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb the material with an inert absorbent material such as vermiculite, dry sand, or earth.[4][6] Do not use combustible materials like sawdust.

  • Collect: Carefully scoop the absorbed material into a suitable, labeled, and closed container for disposal.[4][6] Use non-sparking tools.[7][8]

  • Clean: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.

  • Decontaminate: All contaminated clothing and equipment should be decontaminated before reuse or disposed of as hazardous waste.[2]

Disposal Procedures

The disposal of this compound must be carried out in strict accordance with local, regional, and national regulations.[7][9][10] It is crucial to contact a licensed professional waste disposal service to ensure compliance.

General Guidelines:

  • Do not dispose of this chemical down the drain or into the environment.[4][10]

  • Do not attempt to neutralize the chemical without proper expertise and equipment.

  • Labeling: All waste containers must be clearly labeled with the chemical name and associated hazards.[11]

Disposal Options:

  • Incineration: This is often the preferred method for the disposal of organic chemical waste.[5] The incinerator should be equipped with an afterburner and scrubber to mitigate the release of harmful combustion products.

  • Hazardous Waste Facility: The chemical, in its original or a suitable sealed container, should be sent to a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[11]

Quantitative Data Summary

Hazard ClassificationDetailsReferences
Flammability Flammable liquid and vapor.[1][2]
Toxicity Toxic in contact with skin or if inhaled. Harmful if swallowed.[1][2]
Corrosivity Causes severe skin burns and eye damage.[1][2]

Note: This table is based on the hazards of morpholine and should be considered as a minimum precaution for this compound.

Experimental Protocols

  • Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions.

  • Containerization: Use a designated, leak-proof, and compatible container for the waste. The original container is often a suitable option. Ensure the container is tightly sealed when not in use.[7][8]

  • Labeling: Affix a hazardous waste label to the container immediately upon the first addition of waste. The label should include the chemical name, accumulation start date, and hazard warnings.

  • Storage: Store the waste container in a designated, well-ventilated, and secondary containment area away from ignition sources and incompatible materials.[7][8]

  • Documentation: Maintain a log of the waste generated.

  • Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[11]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_assessment Assessment & Documentation cluster_disposal Disposal Path start Start: Have this compound for Disposal ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate Waste from Incompatibles fume_hood->segregate containerize Place in a Labeled, Sealed Container segregate->containerize consult_sds Consult SDS for Specific Guidance containerize->consult_sds check_regulations Check Local, State, and Federal Regulations consult_sds->check_regulations document Document Waste Generation check_regulations->document contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Disposal Vendor document->contact_ehs incineration High-Temperature Incineration (Preferred Method) contact_ehs->incineration landfill Prohibited: Do Not Dispose in Landfill or Down the Drain contact_ehs->landfill

References

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Retrosynthesis Analysis

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(S)-4-(oxiran-2-ylmethyl)morpholine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.